(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid
Description
Properties
IUPAC Name |
(2-amino-3,4,5,6-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h13-14H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGUMEQRENKJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Definitive Technical Guide to (2-Amino-3,4,5,6-tetrafluorophenyl)boronic Acid: Structural Properties, Reactivity, and Applications in Targeted Oncology
Executive Summary
In modern medicinal chemistry and drug development, highly functionalized organoboron compounds serve as indispensable building blocks. (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid (CAS: 2657618-04-5)[1] represents a specialized, high-value reagent. By combining the electron-withdrawing power of four fluorine atoms with an ortho-amino directing group, this molecule exhibits unique Lewis acidity, altered transmetallation kinetics, and exceptional target-binding properties. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic role in synthesizing clinical-stage KRAS G12C inhibitors (such as Glecirasib)[2], and field-proven experimental protocols for its application in cross-coupling methodologies.
Structural Chemistry and Physicochemical Properties
The architecture of (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid dictates its unique chemical behavior. Phenylboronic acids primarily act as Lewis acids rather than Brønsted acids; they do not donate a proton but instead accept a hydroxide ion from water to form a tetrahedral boronate species[3].
The Fluorine Effect on Lewis Acidity
The introduction of four highly electronegative fluorine atoms withdraws electron density from the aromatic ring through inductive effects, rendering the boron center significantly more electron-deficient[4]. This drastically lowers the pKa of the boronic acid. While unsubstituted phenylboronic acid has a pKa of 8.86, tetrafluorinated analogs exhibit a pKa of approximately 6.17[3][4]. This increased Lewis acidity means the molecule readily forms the reactive boronate anion at physiological and mildly basic pH, which is a critical prerequisite for the transmetallation step in palladium-catalyzed cross-coupling[3].
The Role of the Ortho-Amino Group
The 2-amino group serves a dual purpose:
-
Synthetic Handle: It allows for downstream functionalization (e.g., amidation, reductive amination) or acts as a directing group.
-
Pharmacophore Engagement: In drug design, the primary amine acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within target protein pockets.
Quantitative Data Summary
| Compound | Substituents | pKa Value | Relative Lewis Acidity | Primary Application |
| Phenylboronic Acid | None | 8.86 | Baseline | General Suzuki coupling, sensor baseline |
| 4-Fluorophenylboronic Acid | 4-F | 8.77 | Low Increase | Mild electron-deficient coupling |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃ | 7.86 | Moderate Increase | Lipophilic drug scaffolds |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-Tetrafluoro | 6.17 | Very High | Strong diol binding, fast transmetallation |
| (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid | 2-NH₂, 3,4,5,6-Tetrafluoro | ~6.5 - 6.8 * | High | KRAS G12C inhibitor synthesis |
*Estimated value based on the inductive withdrawal of fluorine offset slightly by the resonance donation of the ortho-amino group.
Mechanistic Role in Drug Development: The Glecirasib Case Study
The most prominent application of (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is in the synthesis of Glecirasib (JAB-21822) , a potent, clinical-stage covalent inhibitor of the KRAS G12C mutation[2][5].
Glecirasib utilizes the 7-(2-amino-3,4,5,6-tetrafluorophenyl) moiety to achieve high-affinity binding within the switch II pocket of the KRAS protein[2]. The tetrafluoro-substitution provides extreme metabolic stability (preventing CYP450-mediated aromatic oxidation) and optimal lipophilicity for cell permeability. Simultaneously, the ortho-amino group forms critical hydrogen bonds with the protein backbone, locking the inhibitor in the correct conformation to allow its acrylamide warhead to covalently bind to the mutant Cysteine-12 residue[5].
Mechanism of KRAS G12C inhibition by Glecirasib, highlighting the pathway blockade.
Synthetic Utility and Experimental Workflows
To install the tetrafluoroaniline moiety onto complex heterocyclic cores (such as the naphthyridine core of Glecirasib), a Suzuki-Miyaura cross-coupling is employed. Because of the electron-deficient nature of the boronic acid, specific catalytic conditions must be met to ensure efficient transmetallation without competitive protodeboronation.
Suzuki-Miyaura catalytic cycle emphasizing the transmetallation of the boronate complex.
Protocol 1: Robust Suzuki-Miyaura Coupling for Highly Fluorinated Boronic Acids
Mechanistic Rationale: The use of Pd(dppf)Cl₂ provides a bulky bidentate ligand framework that accelerates reductive elimination, preventing the accumulation of Pd(II) intermediates that could lead to side reactions. Water is strictly required to dissolve the carbonate base and generate the hydroxide ions that convert the boronic acid into the reactive boronate[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide core (1.0 equiv), (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: 5 mol% is optimal; higher loadings may increase homocoupling of the boronic acid.
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1, 0.2 M concentration). Purge the system with Argon for 10 minutes.
-
Reaction: Heat the mixture to 90°C for 4–6 hours under Argon.
-
Self-Validating Check: Monitor the reaction via LC-MS. The reaction is complete when the aryl halide mass disappears. Visually, the solution will transition from a vibrant red/orange (active Pd) to a dark brown/black suspension (precipitation of Pd black as the catalyst dies upon completion).
Purification and Downstream Processing
Fluorinated boronic acids and their cross-coupled products present unique purification challenges. The high electronegativity of fluorine reduces the polarizability of the molecule, often causing fluorinated compounds to elute much faster on normal-phase silica gel than expected[6]. Furthermore, unreacted boronic acid can streak through columns.
Protocol 2: Post-Reaction Workup and Purification
Mechanistic Rationale: Exploiting the low pKa of the tetrafluorophenylboronic acid, a mild basic wash easily converts unreacted starting material into a highly water-soluble boronate salt, cleanly partitioning it into the aqueous layer[6].
Step-by-Step Methodology:
-
Quench and Dilute: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Basic Extraction (The Critical Step): Transfer the filtrate to a separatory funnel. Wash the organic layer with 1 M NaOH (equal volume). Shake vigorously and allow layers to separate[6].
-
Self-Validating Check: Test the pH of the aqueous layer; it must be >10 to ensure complete ionization of the unreacted boronic acid. TLC of the organic layer should now show the complete absence of the baseline-streaking boronic acid[6].
-
Neutralization: Wash the organic layer with deionized water, followed by saturated NaCl (brine) to break any emulsions.
-
Drying and Chromatography: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography. Causality: Because fluorinated products are less polar, initiate the gradient at a lower polarity (e.g., 5% EtOAc in Hexanes) than you would for a non-fluorinated analog[6].
References
-
[4] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC (NIH). 4
-
[3] A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids for Researchers. BenchChem. 3
-
[1] (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid. Sigma-Aldrich. 1
-
[6] Purification of Products from 2,3,4,6-Tetrafluorophenylboronic Acid Reactions. BenchChem. 6
Sources
- 1. (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid | 2657618-04-5 [sigmaaldrich.com]
- 2. Glecirasib - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Intramolecular B-N Coordination in ortho-Aminophenylboronic Acids: Mechanisms, Characterization, and Applications
Topic: Intramolecular B-N Coordination in ortho-Aminophenylboronic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intramolecular coordination between a Lewis acidic boron center and a Lewis basic nitrogen atom (N→B) in ortho-aminophenylboronic acids—often termed the "Wulff-type" interaction—is a fundamental structural motif in modern organoboron chemistry. This interaction is not merely a static structural feature but a dynamic switch that modulates Lewis acidity (pKa), hydrolytic stability, and photophysical properties.
This guide provides a rigorous technical analysis of the N→B coordination manifold.[1] It moves beyond basic definitions to explore the "solvent-inserted" vs. "direct-dative" debate, the modern consensus on fluorescence quenching mechanisms (Loose-Bolt Effect vs. PET), and actionable protocols for synthesis and characterization.
Theoretical Framework: The Wulff-Type Interaction
The Equilibrium Landscape
In non-protic solvents, ortho-aminomethylphenylboronic acids exist primarily in a closed, tetrahedral form driven by the direct donation of the nitrogen lone pair into the empty p-orbital of the boron (
However, in aqueous physiological media (the context for most sensing and drug delivery applications), the landscape changes. The system enters a dynamic equilibrium between three primary species:[1]
-
Open Trigonal Form: Solvent-stabilized,
boron. -
Solvent-Inserted Zwitterion: A water or solvent molecule bridges the B and N centers.[1] The nitrogen is protonated (
), and the boron is hydroxylated ( ). -
Closed Dative Form: Direct N→B bond.
Critical Insight: Recent crystallographic and computational studies suggest that in aqueous solution, the solvent-inserted species often dominates over the direct N→B coordinated form.[1] The "coordination" observed is frequently a hydrogen-bond network (N-H···O-B) rather than a direct dative covalent bond.[1]
pKa Modulation
The presence of the ortho-amine group significantly lowers the effective
-
Mechanism: The ammonium group (in the solvent-inserted form) acts as an electron-withdrawing group (inductive effect), increasing the Lewis acidity of the boron center.
-
Benefit: This allows the boronic acid to exist as the reactive tetrahedral boronate anion at physiological pH (7.4), enabling efficient binding with diols (saccharides) which otherwise requires alkaline conditions.
Structural Characterization
B NMR Spectroscopy
B NMR is the gold standard for assessing the coordination environment.[1] The chemical shift (| Species State | Hybridization | Chemical Shift Range (ppm) | Notes |
| Free Boronic Acid | Trigonal ( | +25 to +35 ppm | Typical for Ph-B(OH) |
| Boronate Anion / Wulff-Type | Tetrahedral ( | +2 to +12 ppm | Upfield shift indicates coordination (OH |
| Boroxine (Anhydride) | Trigonal ( | +28 to +32 ppm | Formed upon dehydration; distinct from acid. |
Technical Note: In ortho-((dimethylamino)methyl)phenylboronic acid, a shift of ~8–12 ppm in
X-Ray Crystallography (Bond Lengths)
-
Covalent B-N Bond: ~1.40 Å[1]
-
Dative N→B Bond: ~1.60 – 1.75 Å (significantly longer and weaker)
-
Solvent-Inserted Distance: The B···N distance extends to >2.5 Å, bridged by oxygen/hydrogen atoms.
Functional Implications: Fluorescence & Sensing
The "Loose-Bolt" Effect vs. PET
Historically, fluorescence turn-on upon sugar binding was attributed to the suppression of Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the fluorophore. This view is now largely considered incomplete or incorrect for these specific systems. [1]
Modern Consensus (The Loose-Bolt Effect):
-
Quenching: In the unbound state, the B(OH)
group undergoes rapid non-radiative decay via internal conversion.[1] The vibrational modes of the B-OH bonds act as "loose bolts," dissipating excited state energy. -
Turn-On: Upon binding a rigid diol (glucose/fructose), the boronate ester becomes structurally rigid. This restricts the vibrational freedom of the boron substituents, arresting the internal conversion channel and restoring fluorescence.[1]
Caption: Mechanism of fluorescence turn-on via arrest of the "Loose-Bolt" internal conversion pathway upon diol binding.[2]
Experimental Protocols
Synthesis of 2-((Dimethylamino)methyl)phenylboronic Acid
A robust reductive amination protocol suitable for generating the Wulff-type core.
Reagents:
-
2-Formylphenylboronic acid (1.0 equiv)
-
Dimethylamine (2.0 M in THF, 1.2 equiv)
-
Sodium Borohydride (
, 1.5 equiv) -
Methanol (anhydrous)
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 2-formylphenylboronic acid (500 mg, 3.33 mmol) in anhydrous methanol (10 mL). Add dimethylamine solution (2.0 mL, ~4.0 mmol) dropwise. Stir at room temperature for 1 hour. Note: The solution may turn slightly yellow.[1]
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Carefully add
(190 mg, 5.0 mmol) in small portions over 10 minutes. (Caution: Gas evolution).[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (or LC-MS) for the disappearance of the aldehyde.
-
Quench & Workup: Acidify carefully to pH ~2 with 1N HCl to destroy excess hydride. Then, adjust pH to ~8-9 using saturated
or dilute NaOH. -
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Note: The zwitterionic product can be water-soluble.[1][3] If extraction yield is low, evaporate MeOH and use continuous extraction or lyophilization followed by recrystallization from Acetone/Water.
-
Purification: Recrystallize from acetonitrile or ethanol/water to yield a white solid.[1]
Potentiometric pKa Determination
To verify the intramolecular coordination effect on acidity.
Workflow:
-
Preparation: Dissolve the boronic acid (0.01 M) in a solution of 0.1 M KCl (to maintain ionic strength).
-
Titration: Titrate with 0.1 M NaOH (standardized) using an automatic titrator or calibrated pH meter.
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the
.[1]-
Expected Result:
(compared to 8.8 for PhB(OH) ).
-
Caption: Workflow for accurate potentiometric pKa determination of Wulff-type boronic acids.
References
-
Arresting "Loose Bolt" Internal Conversion from -B(OH)2 Groups is the Mechanism for Emission Turn-On in ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors Source: Journal of the American Chemical Society (2018) [Link]
-
Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids Source: The Journal of Organic Chemistry (2009) [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Organic Chemistry (2022) [Link][3][4]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity Source: Accounts of Chemical Research (2017) [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: Molecules (2024) [Link]
Sources
Electronic effects of tetrafluoro substitution on boronic acid acidity
Technical Guide & Whitepaper
Executive Summary
The manipulation of Lewis acidity in aryl boronic acids is a cornerstone of modern chemical biology, particularly in the design of reversible covalent probes and glucose-responsive delivery systems. While phenylboronic acid (PBA) has a pKa of ~8.8, rendering it inefficient at physiological pH (7.4), the introduction of fluorine substituents dramatically alters this profile.
This guide provides an in-depth analysis of tetrafluoro-substitution , a specific electronic tuning strategy that lowers the pKa to the 5.5–6.5 range. This shift maximizes the concentration of the reactive boronate anion at neutral pH, significantly enhancing diol-binding affinity without compromising chemical stability. We examine the mechanistic underpinnings, quantitative data, and validated protocols for synthesis and characterization.[1]
Part 1: Theoretical Framework
Electronic Modulation of the Boron Center
The core utility of boronic acids lies in their ability to reversibly bind 1,2- and 1,3-diols (e.g., saccharides, RNA ribose) to form cyclic boronate esters. This process is pH-dependent and driven by the interconversion between the neutral trigonal planar form (
1. The Inductive/Resonance Conflict
Fluorine is unique; it is highly electronegative (Inductive effect,
-
Para-position: The
and effects largely cancel out. 4-fluorophenylboronic acid (pKa ~8.[1]7) is barely more acidic than PBA. -
Meta/Ortho-positions: The
effect dominates. In tetrafluoro-systems (e.g., 2,3,5,6-tetrafluoro), the cumulative electron withdrawal significantly lowers the energy of the boron empty -orbital (LUMO), making it a potent Lewis acid.
2. Stabilization of the Anion
The acidity of boronic acid is not Brønsted (proton donor) but Lewis (hydroxide acceptor).
Electron-withdrawing groups (EWGs) like fluorine stabilize the negative charge on the tetrahedral boronate anion. Tetrafluoro-substitution provides a "sweet spot"—it achieves a pKa low enough to ensure the species is anionic at pH 7.4, yet avoids the extreme steric crowding or hydrolytic instability sometimes seen with bulkier EWGs.
Visualization: The Acidity Equilibrium
The following diagram illustrates the equilibrium shift induced by fluorination.
Figure 1: The thermodynamic equilibrium of boronic acid ionization. Fluorine substitution pulls the equilibrium to the right by stabilizing the anionic charge.
Part 2: Quantitative Analysis & Data
The following table synthesizes pKa data derived from potentiometric titrations and 19F NMR shifts. Note the drastic drop in pKa as ortho-fluorines are introduced.
Table 1: Comparative Acidity of Fluorinated Aryl Boronic Acids
| Compound | Substitution Pattern | pKa (approx) | % Anionic at pH 7.4 | Primary Effect |
| Phenylboronic Acid (PBA) | Unsubstituted | 8.86 | < 5% | Baseline Reference |
| 4-Fluorophenyl-BA | Para | 8.77 | < 5% | +/- Cancellation |
| 3,5-Difluorophenyl-BA | Meta, Meta | 7.30 | ~55% | Pure Inductive (-I) |
| 2,4-Difluorophenyl-BA | Ortho, Para | 7.45 | ~47% | Steric/Inductive Mix |
| 2,3,5,6-Tetrafluorophenyl-BA | Tetra | ~5.67 | > 98% | Maximal -I / Ortho |
| Pentafluorophenyl-BA | Penta | 5.55 | > 99% | Saturation |
Key Insight: The 2,3,5,6-tetrafluoro motif (leaving the 4-position open for functionalization) provides a pKa of ~5.7. At physiological pH (7.4), this molecule exists almost entirely as the reactive boronate anion, enabling rapid and strong binding to diols without requiring the high pH buffers needed for non-fluorinated analogs.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Functionalized-2,3,5,6-Tetrafluorophenylboronic Acid
Rationale: This workflow uses a lithium-halogen exchange followed by boronation. The 4-position is often preserved as a handle (e.g., -COOH, -NH2) for bioconjugation.
Reagents:
-
1-Bromo-2,3,5,6-tetrafluorobenzene (Starting Material)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate (B(OiPr)3)
-
Anhydrous THF / Diethyl Ether
-
Acidic workup (HCl)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous ether (0.2 M concentration relative to substrate).
-
Cryogenic Cooling: Cool the system to -78°C (Dry ice/Acetone bath). Critical: Fluorinated lithio-species are unstable and prone to "benzyne" elimination if warmed.
-
Lithiation: Add 1-Bromo-2,3,5,6-tetrafluorobenzene. Dropwise add n-BuLi (1.1 equiv) over 20 minutes. Stir for 1 hour at -78°C.
-
Borylation: Add Triisopropyl borate (1.5 equiv) rapidly in one portion. The solution may become viscous.
-
Warming: Allow the reaction to warm slowly to room temperature (RT) overnight.
-
Hydrolysis: Quench with 2M HCl. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Extraction: Extract with Ethyl Acetate (x3). Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from Water/Acetonitrile. Note: Silica chromatography is often difficult due to the polarity of the boronic acid; recrystallization is preferred.
Figure 2: Synthesis pathway for polyfluorinated boronic acids via cryogenic lithiation.
Protocol B: Determination of Binding Constants (ARS Assay)
Rationale: Direct UV titration is difficult. The Alizarin Red S (ARS) displacement assay is the gold standard. ARS is fluorescent/colored when bound to boronic acid; adding a competing diol (e.g., glucose) displaces ARS, causing a color change.
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.4).
-
ARS Complexation: Mix Boronic Acid (2 mM) with ARS (0.1 mM). Observe color change (Yellow -> Orange/Red).
-
Titration: Add increasing concentrations of the diol of interest (0 - 50 mM).
-
Measurement: Monitor Absorbance decrease at 460 nm (or Fluorescence decrease).
-
Calculation: Plot
vs. (Benesi-Hildebrand plot) to determine the Association Constant ( ).
Part 4: Applications & Implications
Glucose Sensing & Insulin Delivery
Because 2,3,5,6-tetrafluorophenylboronic acid has a pKa ~5.7, it binds glucose effectively at physiological pH.
-
Mechanism: In glucose-responsive hydrogels, the boronic acid crosslinks polymer chains by binding diols on the polymer backbone.
-
Trigger: When free glucose increases (hyperglycemia), it competes for the boronic acid, breaking the crosslinks.
-
Result: The gel swells/dissolves, releasing encapsulated insulin. Non-fluorinated variants require pH > 9 to work, which is non-physiological.
Bioconjugation (The "W-Effect")
The ortho-fluorines not only lower pKa but can participate in weak interactions with the B-OH protons. However, the primary advantage in bioconjugation is the reaction rate . The increased electrophilicity of the boron center accelerates the kinetics of ester formation with sialic acid on cell surfaces, enabling rapid labeling of tumor cells.
References
-
Structure-Activity Relationships: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Acidity & Fluorination: Iwanejko, J., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties." Molecules, 27(11), 3427.
-
Binding Assays (ARS): Springsteen, G., & Wang, B. (2002).[2] "A detailed examination of boronic acid–diol complexation." Tetrahedron, 58(26), 5291-5300.
-
pKa Data Verification: Lõkov, M., et al. (2019). "Aqueous pKa values of fluorinated benzenesulfonamides and phenols." Journal of Physical Organic Chemistry, 32, e3940.[3]
-
Synthesis Protocols: DiMagno, S. G., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters, 17(21), 5416–5419.
Sources
An In-Depth Technical Guide to the Zwitterionic Equilibrium of 2-Amino-tetrafluorophenylboronic Acid in Aqueous Solution
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the aqueous solution chemistry of 2-amino-tetrafluorophenylboronic acid, a molecule of significant interest in medicinal chemistry and chemical biology. We will delve into the fundamental principles governing its zwitterionic equilibrium, provide detailed experimental and computational methodologies for its characterization, and discuss the profound implications of this equilibrium on its application in drug development.
Introduction: The Rising Importance of Fluorinated Aminoboronic Acids
Boronic acids are a versatile class of compounds, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent complexes with diols, a feature heavily exploited in saccharide sensing and drug delivery.[1][2] The introduction of an amino group, particularly at the ortho-position, confers the ability to form an intramolecular dative B-N bond, leading to a zwitterionic structure. This structural feature can significantly alter the physicochemical properties of the molecule.
Furthermore, the strategic placement of fluorine atoms on the phenyl ring introduces potent electronic effects that modulate the acidity and reactivity of the boronic acid moiety.[3][4] 2-Amino-tetrafluorophenylboronic acid thus represents a confluence of these key structural motifs, making a thorough understanding of its behavior in aqueous solution essential for its rational application in drug design and development.
Chapter 1: Fundamentals of the Zwitterionic Equilibrium
In aqueous solution, 2-amino-tetrafluorophenylboronic acid exists in a complex equilibrium involving multiple species. Unlike simple phenylboronic acids which primarily exist in a trigonal form and its corresponding tetrahedral boronate anion, the ortho-amino group introduces the possibility of forming a zwitterionic species through an intramolecular coordination of the nitrogen lone pair to the vacant p-orbital of the boron atom.[5][6]
This equilibrium is governed by two key pKa values:
-
pKa1 (Ammonium Ion): The dissociation of the protonated amino group (-NH3+) to the neutral amino group (-NH2).
-
pKa2 (Boronic Acid): The Lewis acidic transition of the trigonal boronic acid (sp2 hybridized boron) to the tetrahedral boronate anion (sp3 hybridized boron) by accepting a hydroxide ion.[2][7]
The strong electron-withdrawing nature of the four fluorine atoms on the phenyl ring is expected to significantly lower both pKa values compared to non-fluorinated 2-aminophenylboronic acid.[3][8] This increased acidity is a critical factor, as it enhances the propensity to form the tetrahedral boronate species at physiological pH (around 7.4).[8]
The interplay between these two pKa values dictates the dominant species at any given pH. The zwitterionic form is most prevalent when the pH is between pKa1 and pKa2.
Caption: The pH-dependent equilibrium of 2-amino-tetrafluorophenylboronic acid.
Chapter 2: Experimental Characterization
Precise determination of the pKa values and the relative populations of the species in equilibrium is crucial. A multi-technique approach is recommended for a comprehensive understanding.
Potentiometric Titration
This is the gold standard for pKa determination.[9][10][11] The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Experimental Protocol: Potentiometric Titration
-
Preparation: Prepare a 1-5 mM solution of 2-amino-tetrafluorophenylboronic acid in deionized water with a constant ionic strength (e.g., 0.15 M KCl).[10]
-
Initial Acidification: Acidify the solution to a pH of ~1.8-2.0 with a standardized solution of 0.1 M HCl.[11]
-
Titration: Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution. Add the titrant in small increments, allowing the pH to stabilize before recording the value.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point will correspond to the titration of the excess HCl and the deprotonation of the ammonium group (pKa1), while the second will correspond to the conversion of the boronic acid to the boronate anion (pKa2).
-
Causality: The use of a constant ionic strength background electrolyte minimizes changes in activity coefficients during the titration.[10] Starting at a low pH ensures that all species are fully protonated, allowing for the observation of both dissociation events.
UV-Vis Spectroscopy
pH-dependent changes in the electronic structure of the molecule can be monitored by UV-Vis spectroscopy.[12][13] The different protonation states will have distinct absorption spectra.
Experimental Protocol: Spectrophotometric Titration
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the range of interest (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of 2-amino-tetrafluorophenylboronic acid and dilute it to a constant concentration in each of the prepared buffers.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa values.[14] The presence of an isosbestic point, a wavelength at which the absorbance remains constant, indicates a clean equilibrium between two species.[14]
¹¹B and ¹⁹F NMR Spectroscopy
NMR spectroscopy provides direct insight into the structure of the boron and fluorine environments as a function of pH.
-
¹¹B NMR: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.[15][16] Trigonal sp² boronic acids typically resonate around 28-30 ppm, while tetrahedral sp³ boronate species appear upfield at approximately 3-9 ppm.[17] By monitoring the chemical shift and integrating the signals at various pH values, the relative populations of the trigonal and tetrahedral species can be quantified.[15]
-
¹⁹F NMR: The chemical shifts of the fluorine atoms on the aromatic ring will also be sensitive to the electronic changes occurring at the amino and boronic acid groups, providing another handle to monitor the equilibrium.
Experimental Protocol: NMR Titration
-
Sample Preparation: Prepare a series of samples of 2-amino-tetrafluorophenylboronic acid in D₂O at various pD values. Note that pD = pH + 0.4.
-
Spectral Acquisition: Acquire ¹¹B and ¹⁹F NMR spectra for each sample. Quartz NMR tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass.[15]
-
Data Analysis: Plot the chemical shifts versus pD. The inflection points of the resulting titration curves will correspond to the pKa values.
Caption: Workflow for the experimental characterization of zwitterionic equilibrium.
Chapter 3: Computational Modeling
In silico methods can complement experimental data and provide deeper mechanistic insights.[18][19] Quantum mechanical calculations using Density Functional Theory (DFT) with an implicit solvation model (like SMD or PCM) can predict pKa values.[20]
Computational Workflow Overview
-
Structure Optimization: Optimize the geometries of all species in the equilibrium (cationic, neutral, zwitterionic, anionic) in a simulated aqueous environment.
-
Free Energy Calculation: Calculate the Gibbs free energy of each optimized structure.
-
pKa Prediction: Use the calculated free energy differences between the acid and conjugate base forms to predict the pKa values. It is often necessary to include a few explicit water molecules in the calculation to achieve higher accuracy.[20]
While computational predictions can have errors, they are invaluable for understanding the electronic effects of the fluorine substituents and for interpreting experimental spectra.[18][21]
Chapter 4: Data Synthesis and Interpretation
The data from the various experimental and computational methods should be integrated to build a cohesive model of the aqueous solution behavior of 2-amino-tetrafluorophenylboronic acid.
| Parameter | Potentiometric Titration | UV-Vis Spectroscopy | ¹¹B NMR Spectroscopy | Computational (DFT) |
| pKa1 (Ammonium) | Directly measured | Measured from absorbance change | Measured from chemical shift change | Predicted |
| pKa2 (Boronic Acid) | Directly measured | Measured from absorbance change | Measured from chemical shift change | Predicted |
| Species Quantification | Indirect | Indirect | Direct (trigonal vs. tetrahedral) | N/A |
Table 1: Summary of Data Obtained from Different Techniques.
A key finding from the integration of this data will be the pH-dependent distribution of the four primary species. This distribution is critical for predicting the molecule's behavior in a biological context.
Chapter 5: Implications for Drug Development
The zwitterionic equilibrium of 2-amino-tetrafluorophenylboronic acid has profound consequences for its use as a pharmaceutical agent or probe.
-
Solubility and Permeability: The charge state of a molecule significantly impacts its aqueous solubility and ability to cross cell membranes. The zwitterionic form, while having no net charge, possesses a high dipole moment and may exhibit different solubility and permeability characteristics compared to the neutral or charged forms.
-
Target Binding: Boronic acids are often used as inhibitors of serine proteases, where the tetrahedral boronate forms a covalent adduct with the active site serine.[22] The propensity to form this tetrahedral species is directly related to the boronic acid pKa. The lowered pKa of the tetrafluorinated compound means that a significant fraction will be in the reactive tetrahedral boronate form at physiological pH, potentially leading to enhanced potency.[8]
-
Formulation and Stability: Knowledge of the pKa values is essential for developing stable pharmaceutical formulations. Buffering a formulation to a pH where the most stable species predominates can prevent degradation pathways such as protodeboronation.[4]
Conclusion
The aqueous solution chemistry of 2-amino-tetrafluorophenylboronic acid is governed by a complex, pH-dependent zwitterionic equilibrium. A thorough characterization of this equilibrium using a combination of potentiometric, spectroscopic, and computational methods is essential for any researcher working with this molecule. The insights gained from such studies are critical for the rational design of new therapeutic agents and for understanding the structure-activity relationships that drive biological efficacy.
References
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Kubiak, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. [Link]
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Klımova, H., et al. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. [Link]
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Tan, S. T., et al. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]
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Santos, P. F., et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]
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Poff, C. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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Kubiak, J., et al. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]
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Zhong, H., et al. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed. [Link]
-
Niedbalski, P., et al. (n.d.). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. RSC Publishing. [Link]
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S.L. Wiskur, et al. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
-
Chen, C., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
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Williams, D. R., et al. (n.d.). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. PMC. [Link]
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Johnson, B. D. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Mesmer, R. E., et al. (n.d.). Boric Acid Equilibria in Near-Critical and Supercritical Water. ACS Publications. [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Shajahan, S., et al. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Schlegel Group. [Link]
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Christensen, A. S., et al. (n.d.). pKalculator: A pKa predictor for C-H bonds. ChemRxiv. [Link]
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Lee, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Wikipedia. [Link]
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Poplawska, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]
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Kaan, K., et al. (n.d.). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. SciSpace. [Link]
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Chem-Is-Tree.com. (n.d.). Chemical Synthesis and Properties of Boronic acids. Chem-Is-Tree.com. [Link]
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Gfrörer, A., et al. (n.d.). Structural Transitions and pH-Dependent Equilibria Between Unusual Double and Triple Helical Conformations of Nucleic Acid Polymers, Studied by UV Resonance Raman Spectroscopy. Optica Publishing Group. [Link]
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Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
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Al-Ghthith, G. A. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]
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Butts, C. P., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]
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Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Hall, D. G. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
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Gul, H. I., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Titov, A. A., et al. (n.d.). Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cheeseman, J. R., et al. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. [Link]
-
Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Yamamoto, H., et al. (n.d.). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ResearchGate. [Link]
-
ChemBK. (2024). 2-AMINOPHENYLBORONIC ACID. ChemBK. [Link]
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Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]Phenylboronic-Acids%3A-Structures%2C-Dziadek-Kubiak/800994f796a575a611466044e13511f592679c13)
-
Ma, R., et al. (2017). Synthesis and Applications of Boronate Affinity Materials. ACS.org. [Link]
-
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
-
Li, D., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. PubMed. [Link]
-
Li, M., et al. (2013). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. PMC. [Link]
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Smith, G., et al. (n.d.). Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids. PMC. [Link]
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Bull, S. D., et al. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]
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Stability of Fluorinated Phenylboronic Acids in Biological Buffers: A Technical Guide
Topic: Stability of Fluorinated Phenylboronic Acids in Biological Buffers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
Fluorinated phenylboronic acids (FPBAs) are critical motifs in chemical biology, serving as reversible covalent warheads for serine proteases, sensors for saccharides (sialic acid), and key intermediates in Suzuki-Miyaura cross-couplings.[1] However, their deployment in biological buffers (pH 7.4, 37°C) presents a fundamental paradox: the electron-withdrawing fluorine substituents required to lower pKa and enhance diol binding affinity simultaneously activate the boron center towards hydrolytic degradation (protodeboronation) and oxidative cleavage. [1]
This guide provides a mechanistic analysis of these instability pathways, quantitative comparisons of common FPBA derivatives, and validated protocols for monitoring their integrity in aqueous media.[1]
Mechanistic Underpinning: The Stability-Reactivity Paradox[1]
To effectively utilize FPBAs, one must understand the two primary degradation pathways operative in biological buffers: Protodeboronation (hydrolysis) and Oxidative Deboronation .[1]
Protodeboronation (Hydrolysis)
The carbon-boron (C-B) bond is thermodynamically unstable toward hydrolysis, but kinetically stable in unsubstituted phenylboronic acid (PBA) at neutral pH.[1] The introduction of fluorine atoms, particularly at the ortho positions (e.g., 2,6-difluorophenylboronic acid), dramatically accelerates this process.[1]
-
Mechanism: The reaction is base-catalyzed.[1][3][4] It proceeds through the formation of the tetrahedral boronate anion
. -
The pKa Trap: At physiological pH (7.4), unsubstituted PBA (pKa ~8.[1]8) exists primarily as the neutral trigonal acid, which is resistant to hydrolysis.[1] Fluorinated analogs (pKa < 7.[1][2][5][6]5) exist in significant equilibrium with their boronate anion form.[1] This anion is the reactive species for C-B bond cleavage.[1]
-
Ortho-Effect: Substituents at the 2,6-positions destabilize the C-B bond through steric strain and electronic activation, leading to rapid cleavage yielding the corresponding fluorobenzene (
) and boric acid.[1]
Oxidative Deboronation
In cell culture media or assay buffers containing Reactive Oxygen Species (ROS) (e.g.,
-
Rate: The rate of oxidation is comparable to that of thiols (cysteine).
-
Electronic Effect: While electron-withdrawing groups (EWGs) like fluorine generally reduce electron density on boron, potentially slowing electrophilic oxidation, the overall stability is often compromised by the concomitant increase in Lewis acidity, which attracts nucleophilic hydroperoxide anions (
).[1]
Comparative Stability Data
The following table synthesizes kinetic data and physicochemical properties for common FPBAs. Note the inverse relationship between pKa (binding potential) and hydrolytic half-life.[1]
Table 1: Physicochemical Properties and Stability of FPBAs at pH 7.4
| Compound | Structure | pKa (approx) | Hydrolytic Stability (pH 7.[2]4) | Oxidative Stability ( | Primary Degradation Product |
| Phenylboronic Acid (PBA) | 8.86 | High (Stable for weeks) | 1.0 (Reference) | Phenol (via oxidation) | |
| 4-Fluorophenylboronic Acid | 8.77 | High (Similar to PBA) | ~1.0 | 4-Fluorophenol | |
| 3-Fluorophenylboronic Acid | 8.40 | Moderate | ~1.2 | 3-Fluorophenol | |
| 4-(Trifluoromethyl)PBA | 7.86 | Moderate | ~1.5 | 4-(Trifluoromethyl)phenol | |
| 2,6-Difluorophenylboronic Acid | ~7.2 | Very Low ( | High | 1,3-Difluorobenzene (Hydrolysis) | |
| Pentafluorophenylboronic Acid | < 6.0 | Extremely Low ( | N/A | Pentafluorobenzene |
*Note: 2,6-Difluoro derivatives are unique.[1] While they form exceptionally strong complexes with diols (trapping the boron and stabilizing it), the free acid degrades rapidly in buffer.[1] The
Visualizing the Degradation Pathways[1]
The following diagram illustrates the competing pathways and the critical "pKa Window" that dictates stability.
Caption: Mechanistic flow showing the pivotal role of the Boronate Anion in hydrolytic degradation. 2,6-Difluoro substitution drives the equilibrium toward the unstable anion at physiological pH.
Experimental Protocols
As a Senior Application Scientist, I recommend
Protocol 1: Real-Time Stability Monitoring via F NMR
Objective: Determine the half-life (
Materials:
-
FPBA Sample: (e.g., 2,6-difluorophenylboronic acid)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4 (deuterated water
content > 10% for lock).[1] -
Internal Standard: 2,2,2-Trifluoroethanol (TFE) or 4-Fluorobenzoic acid (stable reference).[1]
-
Instrument: NMR Spectrometer (min. 300 MHz,
F probe).[1]
Workflow:
-
Preparation: Dissolve the FPBA to a concentration of 5–10 mM in the buffer. Add the internal standard (5 mM).
-
T0 Acquisition: Immediately transfer to an NMR tube and acquire the first spectrum.[1]
-
Note: Ensure the probe temperature is calibrated to 37°C if simulating physiological conditions.
-
-
Time-Course: Set up a kinetic loop to acquire spectra every 15 minutes for 12 hours.
-
Data Analysis:
Protocol 2: High-Throughput Stability Screen via HPLC-MS
For labs without dedicated NMR access, or for screening libraries, use this LC-MS method.[1] Note that boronic acids can cause peak tailing on C18 columns.[1]
Materials:
-
Column: C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus), or a specialized Diol column.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Workflow:
-
Incubation: Prepare 1 mM FPBA in PBS (pH 7.4). Incubate at 37°C.
-
Sampling: At defined intervals (0, 1h, 4h, 24h), take a 50 µL aliquot.
-
Quenching: Immediately add 50 µL of cold Acetonitrile to quench and precipitate any buffer salts/proteins.
-
Analysis: Inject 5 µL onto the LC-MS.
Best Practices for Drug Development
-
Storage: Never store FPBAs in DMSO or methanol solutions for long periods. They form boroxines or esters that complicate stoichiometry.[1] Prepare fresh in buffer immediately before use.
-
The "Diol Rescue": If your application allows, pre-complex the FPBA with a stabilizing diol (e.g., pinacol) or design the molecule as a benzoxaborole (cyclic intramolecular ester).[1] Benzoxaboroles (e.g., Tavaborole) exhibit significantly higher hydrolytic stability while maintaining biological activity.[1]
-
Buffer Choice: Avoid buffers with nucleophilic components if possible. While phosphate is standard, bulky buffers like HEPES may slightly retard base-catalyzed degradation compared to smaller nucleophiles, though pH is the dominant factor.[1]
References
-
Lloyd-Jones, G. C., et al. (2012).[1][7][8] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[1][3][8] [Link]
-
Cox, P. A., et al. (2016).[1][3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[1][3][8] [Link]
-
Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm. [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2016).[1] Synthesis and Applications of Boronic Acid-Containing Polymers. Chemical Reviews. [Link]
-
Gold, B., et al. (2021).[1] Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. PNAS.[1] [Link]
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Comprehensive Technical Guide: Physicochemical Profiling and Solubility Dynamics of CAS 2657618-04-5
Executive Summary
In the landscape of modern synthetic chemistry and chemical biology, specialized arylboronic acids serve as critical building blocks for transition-metal-catalyzed cross-couplings and reversible covalent sensing. (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid (CAS 2657618-04-5) is a highly functionalized derivative characterized by its perfluorinated aromatic core and ortho-amino substitution. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, thermodynamic solubility profile, and laboratory handling protocols, designed for researchers and drug development professionals.
Structural and Physicochemical Profiling
Understanding the behavior of CAS 2657618-04-5 requires a mechanistic deconstruction of its structural components. The molecule features a boronic acid moiety (-B(OH)₂), an amino group (-NH₂), and four highly electronegative fluorine atoms.
Mechanistic Causality of the Electronic Environment
Boronic acids are predominantly Lewis acids; they do not donate a proton but rather accept a hydroxide ion (OH⁻) into the empty p-orbital of the boron atom to form a tetrahedral boronate anion.
-
The Tetrafluoro Effect: The four fluorine atoms exert a profound inductive electron-withdrawing effect (-I). This depletes electron density from the aromatic ring, making the boron atom highly electrophilic. Consequently, the stability of the tetrahedral boronate anion is enhanced, which significantly lowers the pKa from ~8.8 (in unsubstituted [1]) to the physiological range of 6.5–7.2[2].
-
The Ortho-Amino Group: The adjacent -NH₂ group introduces amphoteric character. At low pH, it undergoes protonation to form an ammonium cation, drastically altering the hydration sphere. At neutral pH, it can engage in intramolecular hydrogen bonding with the boronic acid hydroxyls, pre-organizing the molecule for specific binding interactions.
Quantitative Physicochemical Data
The following table synthesizes the predicted and empirical physicochemical data for CAS 2657618-04-5 based on structural analogs and chemical databases[3].
| Property | Value / Description | Analytical Causality |
| Molecular Formula | C₆H₄BF₄NO₂ | Core structure |
| Molecular Weight | 208.91 g/mol | Determines stoichiometric calculations |
| Predicted Boiling Point | 327.9 ± 52.0 °C | High BP due to extensive intermolecular H-bonding |
| Predicted Density | 1.61 ± 0.1 g/cm³ | Elevated density characteristic of perfluorinated aromatics |
| Estimated pKa (Boronic) | ~6.5 – 7.2 | Lowered by the -I effect of tetrafluoro substitution[2] |
| Estimated pKa (Amine) | ~3.0 – 4.0 | Suppressed basicity due to electron-withdrawing fluorines |
Solubility Profile & Thermodynamic Behavior
The solubility of phenylboronic acids in aqueous media is generally low (approx. 2 g/100 mL at 20°C for the unsubstituted parent compound)[4]. The introduction of the tetrafluorophenyl ring in CAS 2657618-04-5 increases lipophilicity, which intrinsically decreases neutral aqueous solubility[5]. However, its solubility is highly dynamic and pH-dependent.
pH-Dependent Aqueous Solubility
-
Acidic Media (pH < 4.0): Solubility increases due to the protonation of the ortho-amino group, forming a highly polar ammonium salt.
-
Neutral Media (pH 5.0 - 6.5): The molecule exists primarily in its neutral, un-ionized state (or zwitterionic form), resulting in the lowest thermodynamic solubility.
-
Basic Media (pH > 7.5): Solubility increases exponentially. Because the fluorinated ring lowers the pKa of the boronic acid to ~7.1, mildly basic conditions rapidly convert the molecule into the highly water-soluble tetrahedral boronate anion[6].
Solvent Compatibility Matrix
For synthetic applications (e.g., Suzuki-Miyaura coupling), selecting the correct organic solvent is critical to ensure homogeneous catalysis[7].
| Solvent Class | Representative Solvent | Solubility Level | Mechanistic Rationale |
| Polar Aprotic | THF, DMF, DMSO | High (>50 mg/mL) | Strong dipole interactions and hydrogen bond acceptance stabilize the neutral -B(OH)₂ and -NH₂ groups. |
| Alcohols | Methanol, Ethanol | Moderate to High | Protic solvents can form transient boronate esters, aiding dissolution but potentially complicating kinetics. |
| Ethers | Diethyl Ether | Moderate | Good solvation of the fluorinated aromatic core, though limited H-bonding capacity. |
| Hydrocarbons | Hexane, Toluene | Very Low (<1 mg/mL) | Inability to disrupt the strong intermolecular hydrogen-bonded network of the solid crystal lattice. |
Reaction Pathways and Dynamic Equilibria
The lowered pKa of CAS 2657618-04-5 makes it an exceptional candidate for reversible covalent binding with cis-diols (such as glucose or glycoproteins) under physiological conditions. The equilibrium pathway is visualized below.
Fig 1. pH-dependent equilibrium and diol binding pathway of fluorinated boronic acids.
Experimental Workflows: Thermodynamic Solubility Protocol
To generate highly accurate, self-validating solubility data for CAS 2657618-04-5 in specific buffer systems or organic solvents, researchers must utilize the Isothermal Shake-Flask Method (adapted from OECD Test Guideline 105)[7].
Standard Operating Procedure (SOP)
Trustworthiness & Self-Validation: This protocol is designed as a closed-loop system. By sampling at two distinct time points, the researcher mathematically proves that thermodynamic equilibrium has been reached, eliminating kinetic dissolution artifacts.
-
Preparation of Saturated Solutions:
-
Add an excess amount of CAS 2657618-04-5 (e.g., 50 mg) to a 5 mL glass vial.
-
Add 2 mL of the target solvent or aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Causality: HEPES is chosen over phosphate buffers to prevent competitive binding or precipitation with the boronic acid moiety.
-
-
Isothermal Equilibration:
-
Seal the vial and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 RPM.
-
-
Phase Separation & Sampling (Timepoint 1 - 24h):
-
After 24 hours, remove a 0.5 mL aliquot.
-
Centrifuge the aliquot at 15,000 x g for 10 minutes to pellet undissolved micro-particulates.
-
Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV (detecting the fluorinated aromatic ring at ~260 nm).
-
-
Verification of Equilibrium (Timepoint 2 - 48h):
-
Repeat the sampling process at 48 hours.
-
Self-Validating Check: Compare the concentration at 24h and 48h. If the variance is < 5% , thermodynamic equilibrium is confirmed. If > 5%, continue agitation for another 24 hours.
-
Fig 2. Self-validating shake-flask methodology for thermodynamic solubility profiling.
Applications in Drug Development
The unique physicochemical profile of CAS 2657618-04-5 makes it highly valuable for:
-
Advanced Suzuki-Miyaura Couplings: The electron-deficient nature of the tetrafluorophenyl ring accelerates the transmetalation step in palladium-catalyzed cross-couplings, allowing reactions to proceed under milder basic conditions, preserving sensitive functional groups on the electrophile.
-
Glyco-sensing and Smart Materials: Because its pKa is tuned to ~7.1, it exists in a dynamic equilibrium between the uncharged and anionic states at physiological pH (7.4). This is the exact optimal condition for binding glucose and other saccharides, making it a prime candidate for continuous glucose monitoring (CGM) hydrogels and targeted drug delivery vehicles[2].
References
-
Solubility of investigated compounds in water. Phenylboronic acid. ResearchGate. Available at:[Link][4]
-
Solubility of phenylboronic compounds in water. SciSpace. Available at:[Link][5]
-
Simple and robust strategy for potentiometric detection of glucose using fluorinated phenylboronic acid self-assembled monolayer. PubMed. Available at: [Link][2]
-
phenylboronic acid functionalized. Science.gov. Available at:[Link][6]
Sources
- 1. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 2. Simple and robust strategy for potentiometric detection of glucose using fluorinated phenylboronic acid self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid, B-(2-amino-3,4,5,6-tetrafluorophenyl)- | 2657618-04-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. phenylboronic acid functionalized: Topics by Science.gov [science.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 2-Amino vs. 4-Amino Tetrafluorophenylboronic Acid Isomers
[1]
Executive Summary
This guide provides a rigorous technical comparison between 2-amino-tetrafluorophenylboronic acid (2-amino TFPBA) and 4-amino-tetrafluorophenylboronic acid (4-amino TFPBA) .[1] While both molecules share the same molecular formula (
Key Distinction:
-
4-Amino TFPBA: Behaves as a highly acidic, electron-deficient arylboronic acid ideal for bioconjugation and carbohydrate sensing .[1]
-
2-Amino TFPBA: Exhibits zwitterionic character and intramolecular B–N coordination, making it a specialized motif for catalysis and benzoxaborole-like applications, but significantly less stable in cross-coupling reactions.[1]
Part 1: Structural & Electronic Landscape[1]
Electronic Effects of Fluorine Substitution
Both isomers possess four fluorine atoms, which exert a strong inductive electron-withdrawing effect (-I).[1] This significantly lowers the LUMO energy of the boron atom, increasing its Lewis acidity compared to non-fluorinated phenylboronic acid (
The Ortho vs. Para Dichotomy
The defining feature of this comparison is the position of the amino group (
| Feature | 4-Amino TFPBA (Para) | 2-Amino TFPBA (Ortho) |
| Electronic Effect | Strong resonance donation (+R) into the ring, partially offsetting F-withdrawal.[1] | Inductive withdrawal (-I) and potential H-bond donation; proximity allows direct interaction with Boron.[1] |
| B–N Interaction | None. Too distant. | Strong. Formation of intramolecular B–N dative bond (Wulff-type interaction).[1] |
| Geometry | Planar/Twisted biphenyl-like.[1] | Distorted tetrahedral boron (sp³ character) due to N-coordination.[1] |
| Acidity ( | ~7.5 – 7.8 (Lower than PhB(OH)₂, higher than pure TFPBA). | Apparent |
Visualization of Intramolecular Dynamics
The following diagram illustrates the structural equilibrium differences. 4-amino TFPBA remains open, while 2-amino TFPBA exists in equilibrium with a zwitterionic or cyclic species.[1]
Caption: Structural divergence: 4-amino isomer follows standard diol binding, while 2-amino isomer undergoes intramolecular cyclization/zwitterion formation.[1]
Part 2: Synthetic Utility & Reactivity[2][3][4]
Suzuki-Miyaura Cross-Coupling
The utility of these isomers in Pd-catalyzed cross-coupling is dictated by their stability against protodeboronation .[1]
-
4-Amino TFPBA:
-
Reactivity: Good. The amino group acts as a handle for further functionalization (e.g., amide coupling) before or after the Suzuki coupling.
-
Stability: Moderate. The electron-rich amino group at the para position stabilizes the C-B bond against hydrolytic cleavage compared to the naked tetrafluorophenylboronic acid.
-
Protocol Note: Use mild bases (
or ) rather than strong hydroxides to prevent deboronation.
-
-
2-Amino TFPBA:
-
Reactivity: Poor to Challenging.
-
Mechanism of Failure: The ortho-amino group can facilitate protodeboronation via a specific base-catalyzed mechanism.[1] The amino group coordinates to the boron, increasing the electron density on the ring carbon (ipso position), making it susceptible to protonation by water.
-
Steric Hindrance: The B–N interaction occupies the empty p-orbital on boron, which inhibits the transmetalation step (transfer of the organic group to Palladium), effectively poisoning the catalytic cycle.
-
Synthesis of the Isomers
Because of their different electronic properties, the synthesis routes differ.
Route A: 4-Amino TFPBA (Nucleophilic Aromatic Substitution) This method exploits the high reactivity of perfluoroarenes towards nucleophiles at the para position.
-
Starting Material: Pentafluorophenylboronic acid (or its pinacol ester).
-
Reagent: Ammonia (
) or Benzylamine (followed by deprotection). -
Conditions: Mild heat (60°C), polar aprotic solvent (DMSO or DMF).
-
Selectivity: Para-substitution is highly favored due to the stabilization of the Meisenheimer intermediate.
Route B: 2-Amino TFPBA (Directed Ortho-Metalation)
Since
-
Starting Material: 2,3,4,5-tetrafluoroaniline.
-
Protection: Protect amine as a pivalode or BOC group (Directing Group).
-
Lithiation:
-BuLi at -78°C. The protecting group and fluorines direct lithiation to the ortho position.[1] -
Borylation: Quench with
followed by acidic hydrolysis.
Part 3: Applications in Chemical Biology
Bioconjugation (4-Amino Dominance)
4-Amino TFPBA is the "gold standard" for introducing boronic acids into biomolecules.[1]
-
Workflow: The 4-amino group is converted to an isothiocyanate (-NCS) or coupled to an NHS-ester activated protein.[1]
-
Advantage: The boron remains sterically unencumbered and electronically active for binding sialic acid or glucose on cell surfaces.
Carbohydrate Sensing (pKa Tuning)
For a boronic acid to sense glucose at physiological pH (7.4), its
-
Phenylboronic Acid:
8.8 (Too high; binds poorly at pH 7.4). -
4-Amino TFPBA:
~7.8. The fluorines lower the , but the amino group raises it slightly. This balance makes it ideal for physiological sensing.
Catalysis (2-Amino Niche)
2-Amino TFPBA derivatives are explored as bifunctional catalysts .[1] The internal amine can act as a Brønsted base while the boron acts as a Lewis acid, useful in aldol condensations or activating carboxylic acids.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 4-Amino-TFPBA via
Use this protocol to generate the 4-amino isomer from the pentafluoro precursor.[1]
Reagents:
-
Pentafluorophenylboronic acid pinacol ester (1.0 equiv)
-
Ammonium hydroxide (28%
in , 5.0 equiv) -
Solvent: DMSO (0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of pentafluorophenylboronic acid pinacol ester in 6 mL of DMSO.
-
Addition: Add ammonium hydroxide dropwise at room temperature.
-
Heating: Seal the pressure tube and heat to 80°C for 4 hours.
-
Monitoring: Monitor by ¹⁹F NMR. The para-F signal (-150 to -160 ppm) will disappear, replaced by the pattern for the tetrafluoro product.[1]
-
Workup: Pour into ice water (50 mL). The product may precipitate. If not, extract with Ethyl Acetate (3x).
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
Protocol 4.2: Stability Test (Protodeboronation)
Use this to verify the stability of your isomer before attempting expensive couplings.
-
Setup: Dissolve 10 mg of the boronic acid in 0.5 mL of
(methanol-d4). -
Base Addition: Add 2.0 equiv of
dissolved in . -
Measurement: Immediately run ¹H NMR and ¹¹B NMR.
-
Observation:
-
Stable: Sharp peak in ¹¹B NMR (~20-30 ppm for ester, ~5 ppm for boronate).[1]
-
Unstable: Appearance of boric acid peak (~19 ppm) and 1,2,3,4-tetrafluorobenzene (proton signal in ¹H NMR).
-
Part 5: Decision Matrix
| Requirement | Recommended Isomer | Reason |
| Protein Labeling | 4-Amino | Amine is accessible; Boron remains active for sensing.[1] |
| Glucose Sensing | 4-Amino | Optimal |
| Intramolecular Catalysis | 2-Amino | Exploits B–N proximity for bifunctional activation.[1] |
| Suzuki Coupling | 4-Amino | Significantly higher stability; 2-amino poisons catalyst.[1] |
References
-
BenchChem. (2025).[2] Navigating the Kinetics of 2,3,4,6-Tetrafluorophenylboronic Acid Coupling Reactions. Retrieved from
-
Das, S., Alexeev, V. L., et al. (2003).[3] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.[1] Link
-
Lloyd-Jones, G. C., et al. (2021).[1] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 143(36), 14814–14826.[4] Link
-
Sigma-Aldrich. (n.d.).[1] 4-Amino-2,3,5,6-tetrafluoropyridine Product Sheet. Retrieved from
-
Percec, V., et al. (2013). Fluorinated Boronic Acids for Sugar Sensing. Journal of Polymer Science Part A, 51, 213-225.[1]
Sources
- 1. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of Fluorinated Benzoxaboroles from 2-Aminophenylboronic Acid Precursors
Abstract
Fluorinated benzoxaboroles represent a class of heterocyclic compounds with significant therapeutic potential, highlighted by the FDA-approved antifungal agent Tavaborole (5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol).[1][2] The strategic incorporation of fluorine into the benzoxaborole scaffold can profoundly influence its physicochemical and pharmacokinetic properties, including acidity, metabolic stability, and target binding affinity.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorinated benzoxaboroles, focusing on a robust and widely applicable method starting from 2-aminophenylboronic acid precursors. We detail the underlying chemical principles, provide a step-by-step experimental protocol based on the Balz-Schiemann reaction, and discuss critical process considerations to ensure successful synthesis and high purity of the target compounds.
The Strategic Importance of Fluorine in Benzoxaborole Drug Discovery
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5][6] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's biological profile.[3][4] In the context of benzoxaboroles, fluorination offers several distinct advantages:
-
Modulation of Lewis Acidity: The boron atom in benzoxaboroles acts as a Lewis acid, a property crucial for their mechanism of action, which often involves binding to diols in biological targets like tRNA synthetases.[2] The introduction of an electron-withdrawing fluorine atom onto the aromatic ring increases the Lewis acidity of the boron center.[1] This enhancement is due to the inductive effect of fluorine, which can lead to stronger interactions with the biological target.[1][7] For instance, fluorinated phenylboronic acids exhibit lower pKa values compared to their non-fluorinated analogs, indicating increased acidity.[1]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block sites of metabolism, increase the half-life of the drug, and improve its overall pharmacokinetic profile.[3]
-
Improved Pharmacokinetics: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to permeate cell membranes and improve oral bioavailability.[4]
The antifungal agent Tavaborole, which features a fluorine atom at the 5-position, is a prime example of how these benefits translate into a successful therapeutic. Its activity is derived from the inhibition of fungal leucyl-tRNA synthetase (LeuRS) by forming a stable adduct with tRNA in the enzyme's editing site.[2]
Synthetic Strategy: The Balz-Schiemann Reaction
The most reliable and direct method for converting an aromatic primary amine into an aryl fluoride is the Balz-Schiemann reaction .[8][9] This transformation is particularly well-suited for synthesizing fluorinated benzoxaborole precursors from their corresponding amino-substituted analogs.
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.
-
Fluoro-dediazoniation: The diazonium salt is converted to a more stable diazonium tetrafluoroborate (or hexafluorophosphate) salt, which is then isolated. Gentle thermal decomposition of this salt expels nitrogen gas and boron trifluoride, yielding the desired aryl fluoride.[9][10]
While conceptually similar to the Sandmeyer reaction, the Balz-Schiemann reaction is distinct. The Sandmeyer reaction typically synthesizes aryl chlorides and bromides using copper(I) salts as catalysts via a radical-nucleophilic aromatic substitution mechanism.[11][12] In contrast, the thermal decomposition in the Balz-Schiemann reaction does not require a metal catalyst and is believed to proceed through an aryl cation intermediate.[8]
Reaction Mechanism and Workflow
The overall process involves the conversion of the amino group on a suitably substituted phenylboronic acid to a fluoro group, followed by cyclization to the benzoxaborole. The key mechanistic steps of the Balz-Schiemann reaction are outlined below.
Diagram 1: Key mechanistic steps of the Balz-Schiemann reaction followed by cyclization.
The general experimental workflow is a multi-step process that requires careful control of temperature and handling of potentially hazardous intermediates.
Diagram 2: High-level experimental workflow for synthesis.
Detailed Experimental Protocol: Synthesis of 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
This protocol describes the synthesis of 5-fluorobenzoxaborole, a structural analog of Tavaborole, starting from 4-amino-2-formylphenylboronic acid. The resulting product, 4-fluoro-2-formylphenylboronic acid, exists in equilibrium with its more stable cyclic tautomer, the target benzoxaborole.[7][13]
Safety Precautions:
-
Aryl diazonium salts are potentially explosive when dry and should be handled with extreme care.[10] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Fluoroboric acid (HBF₄) is highly corrosive. Handle in a fume hood.
-
The thermal decomposition step should be performed behind a blast shield and heated gently to control the rate of nitrogen evolution.
| Reagents & Materials |
| 4-Amino-2-formylphenylboronic acid |
| Fluoroboric acid (HBF₄, 48% aq. solution) |
| Sodium nitrite (NaNO₂) |
| Diethyl ether (anhydrous, cold) |
| Ethyl acetate |
| Hexanes |
| Deionized water |
| Sodium sulfate (anhydrous) |
| Celite® |
| Standard laboratory glassware |
| Magnetic stirrer with heating |
| Ice bath |
| Filtration apparatus (Büchner funnel) |
| Rotary evaporator |
| Flash chromatography system |
Procedure:
Part A: Diazotization and Salt Formation
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 4-amino-2-formylphenylboronic acid (1.0 eq).
-
Carefully add fluoroboric acid (48% aq., ~4.0 eq) while stirring. The boronic acid may not fully dissolve initially.
-
Cool the resulting slurry to 0 °C using an ice-salt bath. Ensure the internal temperature is maintained between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred slurry over 30-45 minutes. Causality Check: A slow, controlled addition is critical to manage the exotherm of the diazotization reaction and prevent the premature decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 1-2 hours. A precipitate of the diazonium tetrafluoroborate salt should form.
Part B: Isolation of the Diazonium Salt 7. Collect the precipitated solid by vacuum filtration using a Büchner funnel. 8. Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally cold diethyl ether to remove residual acid and impurities. 9. Dry the isolated diazonium salt under vacuum for several hours. The salt should be used promptly in the next step. Trustworthiness Check: A dry, free-flowing powder indicates successful isolation. Do not store the dry salt for extended periods due to its potential instability.[10]
Part C: Thermal Decomposition and Purification 10. Place the dry diazonium salt in a round-bottom flask equipped with a reflux condenser (to prevent loss of product via sublimation). 11. Gently heat the solid using an oil bath. The decomposition typically starts between 100-140 °C and is accompanied by vigorous evolution of nitrogen gas. Expertise Check: Heating should be gradual. A rapid temperature increase can lead to an uncontrolled, highly exothermic decomposition.[10] 12. Once the gas evolution ceases, cool the flask to room temperature. The crude product will be a dark solid or oil. 13. Extract the crude product by dissolving it in ethyl acetate and filtering through a pad of Celite® to remove insoluble byproducts. 14. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. 15. Concentrate the solution in vacuo to yield the crude 4-fluoro-2-formylphenylboronic acid. 16. Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product, which will exist predominantly as the cyclic 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.[13]
Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F) and mass spectrometry to confirm its identity and purity.[1][14] The presence of a signal in the ¹⁹F NMR spectrum is a key indicator of successful fluorination.
Data Summary and Expected Outcomes
The yield and purity of the final product can vary based on the substrate and precise reaction conditions. The table below provides a general overview of what can be expected.
| Parameter | Typical Range/Value | Rationale / Notes |
| Diazonium Salt Yield | 60-90% | Highly dependent on maintaining low temperatures and purity of starting materials. |
| Decomposition Yield | 40-70% | Can be influenced by the decomposition temperature and the presence of impurities. |
| Overall Yield | 25-60% | A multi-step synthesis with potential for material loss at each stage. |
| ¹⁹F NMR Chemical Shift | -110 to -125 ppm (vs. CFCl₃) | The exact chemical shift is dependent on the substitution pattern on the aromatic ring.[1] |
| ¹¹B NMR Chemical Shift | 28-32 ppm | Characteristic for a trigonal boronate ester (benzoxaborole).[15] |
Troubleshooting and Key Considerations
-
Low Yield of Diazonium Salt: This often results from the temperature rising above 5 °C during diazotization. Ensure the reaction is adequately cooled and NaNO₂ is added slowly.
-
Tar Formation During Decomposition: Overheating or decomposing the diazonium salt too quickly can lead to polymerization and side reactions. Gentle, controlled heating is paramount. Performing the decomposition in a high-boiling inert solvent can sometimes help moderate the reaction.[10]
-
Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS if possible. If the starting amine is still present after diazotization, extend the reaction time at 0-5 °C.
-
One-Pot Modifications: Some modern protocols aim to avoid the isolation of the potentially hazardous diazonium salt by generating it in situ and allowing it to decompose in solution, sometimes with the aid of organic trifluoroborate salts as fluoride donors under milder conditions.[16] Continuous flow protocols have also been developed to enhance safety and scalability.[17]
References
-
Balz–Schiemann reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Lange, K., et al. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Angewandte Chemie International Edition, 55(39), 11907-11. Available at: [Link]
-
The Balz-Schiemann Reaction - Scientific Update. (2019, February 6). Scientific Update. Retrieved February 26, 2026, from [Link]
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. (n.d.). Allen Career Institute. Retrieved February 26, 2026, from [Link]
-
Dine, T. M. el, et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal. Available at: [Link]
-
Wyrzykiewicz, T. K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Available at: [Link]
-
Sporzyński, A., et al. (2018). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Sęp, A., et al. (2015). The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorganic Chemistry, 60, 152-159. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o814. Available at: [Link]
-
Pace, J. L. (2012). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]
-
Adamczyk-Woźniak, A., et al. (2015). The influence of fluorine position on the properties of fluorobenzoxaboroles. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Available at: [Link]
-
Sporzyński, A., et al. (2018). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Zhang, Y.-K., et al. (2012). Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Medicines for Malaria Venture. Retrieved February 26, 2026, from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Retrieved February 26, 2026, from [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]
-
Intrieri, D., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cichy, A., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 499-512. Available at: [Link]
-
Zhang, Y.-K., et al. (2012). Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters, 22(3), 1386-90. Available at: [Link]
-
Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 39-50. Available at: [Link]
-
Al-Hourani, B. J., & Sharma, S. K. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4731. Available at: [Link]
-
Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837-1873. Available at: [Link]
-
Wyrzykiewicz, T. K., et al. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Advances. Available at: [Link]
-
Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Open University of Catalonia. Retrieved February 26, 2026, from [Link]
-
Dąbrowski, M., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5264-5309. Available at: [Link]
-
Seo, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Available at: [Link]
-
Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. Available at: [Link]
-
Bull, J. A., et al. (2011). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dodani, S. C., et al. (2021). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV. Available at: [Link]
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Application Notes and Protocols for Bioconjugation Using Amino-Functionalized Fluorinated Boronic Acids
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and techniques of bioconjugation using amino-functionalized fluorinated boronic acids. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to empower the user in leveraging this powerful class of reagents for creating well-defined bioconjugates.
Introduction: The Strategic Advantage of Amino-Functionalized Fluorinated Boronic Acids in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] The choice of chemical ligation strategy is paramount to the success of creating effective bioconjugates such as antibody-drug conjugates (ADCs), protein-based imaging agents, and functionalized biomaterials. Amino-functionalized fluorinated boronic acids have emerged as a superior class of reagents for bioconjugation, offering a unique combination of stability, reactivity, and selectivity.
The core of their utility lies in the ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are present on the carbohydrate domains of glycoproteins, and with specific amino acid residues.[2][3] The introduction of an amino group provides a versatile handle for conjugation to biomolecules, often through amide bond formation.[4][5] Furthermore, the strategic placement of fluorine atoms on the phenyl ring significantly enhances the performance of these reagents.
The Role of Fluorine: Enhancing Acidity and Reactivity
The electron-withdrawing nature of fluorine atoms has a profound impact on the properties of the boronic acid.[6][7] It lowers the pKa of the boronic acid, making it a stronger Lewis acid.[6] This is a critical advantage as it allows the boronic acid to efficiently interact with diols at physiological pH (around 7.4), a condition where traditional phenylboronic acids (pKa ~8.8) are less reactive.[6][8] The pKa of fluorinated phenylboronic acids can be tuned to a range of 6.17–8.77, depending on the number and position of fluorine substituents.[6] This enhanced acidity translates to more stable boronate ester formation under physiological conditions, a crucial factor for the in-vivo stability of the resulting bioconjugate.
The Amino Functional Group: A Versatile Conjugation Handle
The amino group on the phenylboronic acid scaffold serves as a primary attachment point for conjugation to biomolecules. This is typically achieved by converting the amino group into a more reactive species or by coupling it with a carboxyl group on the target biomolecule or a linker. The most common approach involves the use of carbodiimide chemistry, such as the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system, to form a stable amide bond.[2][9] This provides a robust and reliable method for attaching the fluorinated boronic acid moiety to proteins, including antibodies.
Key Bioconjugation Strategies
Two primary strategies are employed when using amino-functionalized fluorinated boronic acids for bioconjugation: targeting glycoproteins and site-specific modification of proteins.
Targeting Glycoproteins via Diol-Boronate Ester Formation
Glycoproteins, with their abundant carbohydrate moieties, are attractive targets for bioconjugation. The cis-diol groups on the sugar residues provide a natural handle for reaction with boronic acids. Amino-functionalized fluorinated boronic acids can be used to label or modify glycoproteins with high specificity.[10][11] This approach is particularly valuable for the development of targeted drug delivery systems and diagnostic agents.
Caption: Workflow for glycoprotein conjugation.
Site-Specific Protein Modification
While targeting glycans offers a degree of selectivity, achieving true site-specificity often requires more advanced strategies. Amino-functionalized fluorinated boronic acids can be incorporated into linkers that are then attached to specific sites on a protein. For instance, they can be conjugated to the ε-amino group of lysine residues.[12] This allows for the precise placement of the boronic acid moiety, which can then be used for further modifications or as a targeting agent.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of an amino-functionalized fluorinated boronic acid and its conjugation to a model antibody.
Protocol 1: Synthesis of 4-Carboxy-3-fluorophenylboronic Acid
This protocol describes the synthesis of a key intermediate where the amino group has been converted to a carboxyl group, which is then activated for conjugation.
Materials:
-
o-Fluoronitrobenzene
-
N-Bromosuccinimide (NBS)
-
Iron powder
-
Tetrahydroxydiboron
-
NiCl₂(dppp) (catalyst)
-
Appropriate solvents (e.g., ethyl acetate, ethanol)
Procedure:
-
Bromination: React o-fluoronitrobenzene with N-bromosuccinimide to yield 2-fluoro-5-bromonitrobenzene.[13]
-
Reduction: Reduce the nitro group of 2-fluoro-5-bromonitrobenzene using iron powder to produce 2-fluoro-5-bromoaniline.[13]
-
Borylation: Couple 2-fluoro-5-bromoaniline with tetrahydroxydiboron using a NiCl₂(dppp) catalyst to generate 3-amino-4-fluorophenylboronic acid.[13]
-
Carboxylation: Convert the amino group of 3-amino-4-fluorophenylboronic acid to a carboxyl group through a suitable chemical transformation (e.g., Sandmeyer reaction followed by oxidation).
Protocol 2: EDC/NHS Coupling of 4-Carboxy-3-fluorophenylboronic Acid to an Antibody
This protocol outlines the conjugation of the synthesized carboxylated fluorinated boronic acid to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
4-Carboxy-3-fluorophenylboronic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (like Tris) and at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange into MES buffer (0.1 M, pH 6.0) using a desalting column.
-
-
Activation of Boronic Acid:
-
Dissolve 4-carboxy-3-fluorophenylboronic acid in MES buffer.
-
Prepare fresh solutions of EDC and NHS in MES buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the boronic acid solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to Antibody:
-
Immediately add the activated boronic acid solution to the antibody solution. A typical molar ratio is 10-20 moles of activated boronic acid per mole of antibody.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purify the antibody-boronic acid conjugate from excess reagents using a desalting column equilibrated with PBS, pH 7.4.
-
Caption: Step-by-step antibody conjugation workflow.
Characterization of Bioconjugates
Thorough characterization of the final conjugate is essential to ensure its quality and functionality.
| Parameter | Analytical Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of boronic acid molecules conjugated to each antibody.[1][14] |
| Conjugate Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the presence of aggregates and unconjugated antibody. |
| Confirmation of Conjugation | Mass Spectrometry (MS), SDS-PAGE | To confirm the covalent attachment of the boronic acid to the antibody.[15] |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind its target. |
Comparative Data and Performance Insights
The use of fluorinated aminophenylboronic acids offers significant advantages over their non-fluorinated counterparts.
| Parameter | Aminophenylboronic Acid | Amino-Fluorophenylboronic Acid | Reference |
| pKa | ~8.8 | 6.17 - 8.77 | [6] |
| Optimal pH for Diol Binding | Alkaline (>8.5) | Physiological (~7.4) | [8] |
| Boronate Ester Stability | Lower at physiological pH | Higher at physiological pH | |
| Reaction Kinetics with Diols | Slower at physiological pH | Faster at physiological pH |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS, presence of amine-containing buffers, incorrect pH. | Use fresh EDC/NHS, ensure buffer is amine-free, optimize reaction pH.[16][17] |
| Antibody Aggregation | High degree of conjugation, harsh reaction conditions. | Reduce the molar ratio of boronic acid to antibody, perform conjugation at 4°C. |
| Loss of Antibody Activity | Conjugation at or near the antigen-binding site. | Consider site-specific conjugation strategies to avoid modification of critical residues.[18] |
| Instability of the Conjugate | Hydrolysis of the boronate ester. | Ensure the use of a fluorinated boronic acid with a lower pKa for enhanced stability at physiological pH. |
Conclusion
Amino-functionalized fluorinated boronic acids represent a powerful and versatile tool for the creation of advanced bioconjugates. Their unique chemical properties, particularly the enhanced reactivity and stability conferred by fluorination, enable efficient and robust conjugation to biomolecules under physiological conditions. The protocols and insights provided in these application notes are intended to empower researchers to successfully implement these innovative reagents in their drug development and research endeavors.
References
- Kubik, S.
- De, S. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. PubMed. 2018.
- Derry, P. S., et al.
- António, J. P. M., et al.
- Anonymous. Any advice on my protocol for NHS-EDC coupling on antibodies?.
- Creative Biolabs. Troubleshooting Guides.
- Anonymous. Help with NHS/EDC coupling protocol to attach antibodies to glass. Reddit. 2022.
- Singaram, B., et al. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF.
- Yatsimirsky, A. K. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
- Al-Zoubi, R. M., et al.
- Azevedo, C., et al. Affinity-tunable specific recognition of glycoproteins via boronate affinity-based controllable oriented surface imprinting. Royal Society of Chemistry.
- Hartwig, J. F., et al. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. American Chemical Society. 2007.
- ThermoFisher Scientific. INSTRUCTIONS 22980 22981 77149. ThermoFisher Scientific.
- Hardick, O. Coupling Protocols. University College London.
- Lee, D. Y., et al. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. American Chemical Society. 2018.
- António, J. P. M., et al.
- Gao, J., et al.
- Węglarz, M., et al. Influence of fluorine substituents on the properties of phenylboronic compounds.
- Sato, S. Recent bioconjugation strategies. Comparison of properties between...
- Derry, P. S., et al.
- Anslyn, E. V., et al. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. 2019.
- Raines, R. T. Boronic acid with high oxidative stability and utility in biological contexts. PNAS. 2021.
- Vector Laboratories. Oligonucleotide-Protein Conjugate Synthesis Made Easy, Efficient, and Reproducible.
- BenchChem. A Comparative Analysis of Amino-Functionalized Boronic Esters for Researchers and Drug Development Professionals. BenchChem.
- Bheemisetty, B., et al. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. 2024.
- Bheemisetty, B., et al. Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. 2024.
- Anonymous. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
- Anslyn, E. V., et al. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. 2019.
- Kim, T., et al. One-pot synthesis of four-coordinate boron(III)
- McErlean, C. Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- Soundararajan, S., et al. Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1.
- Agilent. Characterization of Antibody-Drug Conjugates (ADCs)
- BenchChem. Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis. BenchChem.
- Anonymous. Fluorine labeling of proteins for NMR studies.
- Agilent. Characterization of Antibody-Drug Conjugates (ADC) using 2-Dimension Liquid Chromatography (2D-LC)
- Vector Laboratories. Bioconjugation.
- kbDNA. Bioconjugation Chemistry: Challenges and Solutions. kbDNA. 2022.
- Lu, Y. Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis.
- Gstöttner, C., et al.
- Zhang, H., et al. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot.
- Knochel, P., et al. ChemInform Abstract: Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges..
- Lee, Y., et al. Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption ionization mass spectrometry. American Chemical Society. 2005.
- Shi, R. L. Characterizing Antibody-Drug Conjugates with Charge Detection Mass Spectrometry.
- Wang, J., et al.
- Ritter, T.
- Rozen, S., et al. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
- Chen, Y., et al.
Sources
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- 5. 4 carboxy 3 fluorophenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
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- 7. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
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- 18. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
Application Note: High-Fidelity Preparation of Pinacol Esters from (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid
[1]
Abstract & Strategic Importance
(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is a valuable but volatile intermediate.[1] The presence of four fluorine atoms renders the boron center highly Lewis acidic, while the electron-deficient ring makes the C–B bond susceptible to protodeboronation (hydrolytic cleavage). Converting this free acid to its pinacol ester (pinacolboronate) is not merely a protection step; it is a stabilization necessity for storage, purification, and subsequent cross-coupling efficiency.
This guide provides a validated, non-thermal protocol to effect this transformation without triggering decomposition.
Chemical Context & Mechanistic Insight
The Stability Paradox
Polyfluorinated phenylboronic acids exist on a stability cliff.
-
Lewis Acidity: The electron-withdrawing nature of the tetrafluorophenyl ring (Hammett
constants) increases the electrophilicity of the boron atom. It avidly coordinates water, often existing as a "boronate hydrate" rather than a trigonal planar species. -
Protodeboronation Risk: Under basic conditions or elevated temperatures, the C–B bond cleaves, yielding 2,3,4,5-tetrafluoroaniline.[1] This is irreversible.
-
The Ortho-Amino Effect: Uniquely, the 2-amino group can donate electron density to the empty p-orbital of the boron (N
B dative bond).[1] While this provides some thermodynamic stabilization, it can kinetically impede esterification if the reaction conditions do not disrupt this internal coordination.
Reaction Design
Standard Dean-Stark esterification (refluxing toluene) is forbidden for this substrate due to thermal instability.[1] We utilize a Dehydrative Condensation at Ambient Temperature , driven by the chelate effect of pinacol and the chemical sequestration of water using anhydrous Magnesium Sulfate (
Reaction Pathway Diagram[2]
Caption: Kinetic pathway of esterification driven by chemical dehydration. The irreversible trapping of water by MgSO₄ shifts the equilibrium to the product.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid | Limiting Reagent |
| Ligand | Pinacol (2,3-Dimethyl-2,3-butanediol) | Esterification Agent (1.05 equiv) |
| Solvent | Dichloromethane (DCM) or Diethyl Ether | Anhydrous, ACS Grade |
| Desiccant | Water Scavenger (Powdered) | |
| Atmosphere | Nitrogen or Argon | Exclusion of ambient moisture |
Step-by-Step Methodology
Step 1: Preparation of the Slurry
-
Equip a dry round-bottom flask with a magnetic stir bar.
-
Charge the flask with (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid (1.0 equiv).[1]
-
Add Pinacol (1.05 – 1.10 equiv).[2] Note: A slight excess ensures complete consumption of the unstable acid.
-
Add anhydrous DCM (approx. 10 mL per gram of substrate).
-
Why DCM? It solubilizes the pinacol ester product but not the polar boronic acid initially, allowing visual monitoring (dissolution indicates reaction progress).
-
Step 2: Chemical Dehydration
-
Add Anhydrous
(approx. 2.0 grams per gram of substrate).-
Critical: Use a generous amount. The reaction generates 2 equivalents of water. The driving force is the removal of this water.
-
-
Seal the flask with a septum and purge continuously with Nitrogen/Argon.
-
Stir vigorously at Room Temperature (20–25 °C) for 4–12 hours.
-
Monitoring: The suspension should transition from a milky slurry (undissolved acid) to a clear liquid with suspended
solids. -
QC Check: Take an aliquot, filter, and run
NMR. Disappearance of the starting material peaks indicates completion.
-
Step 3: Work-up and Isolation [1]
-
Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the hydrated
. -
Wash the filter cake with a small volume of dry DCM.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 35 °C .
-
Caution: Do not overheat. Although the ester is more stable, fluorinated aromatics can be volatile or thermally sensitive.
-
Step 4: Purification (If Necessary)
-
The residue is typically a crystalline solid or viscous oil of high purity (>95%).
-
Recrystallization: If purification is needed, recrystallize from Hexanes/Heptane. Heat gently to dissolve and cool to 0 °C.
-
Avoid Silica Gel Chromatography: Silica is slightly acidic and retains moisture, which can induce hydrolysis of the ester back to the acid. If chromatography is required, use neutral alumina or rapid filtration through a short silica plug deactivated with 1%
.
-
Workflow Visualization
Caption: Operational workflow for the mild synthesis of fluorinated pinacol esters.
Quality Control & Troubleshooting
Analytical Markers
-
NMR:
-
Starting Material (Acid): Broad peak
28–30 ppm (solvent dependent). -
Product (Ester): Sharper peak
30–32 ppm. Note: Shifts are subtle; solubility change is a better physical indicator.
-
-
NMR:
-
The chemical environment of the fluorines changes upon esterification. Look for the shift of the ortho-fluorines (closest to boron).
-
-
NMR:
-
Diagnostic Pinacol Methyls: Strong singlet at
1.35 ppm (12H). -
Aromatic Region: No aromatic protons (fully substituted ring).
-
Amine Protons: Broad singlet, typically 3.5–5.0 ppm.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Water saturation of solvent/MgSO4.[1] | Add fresh anhydrous |
| Product Hydrolysis | Exposure to moist air during filtration. | Perform filtration rapidly; store product under Argon. |
| Darkening/Decomposition | Thermal instability (Protodeboronation). | Keep bath temp < 35°C; Ensure basic impurities are absent. |
| Low Yield | Product trapped in filter cake. | Thoroughly wash the MgSO4 cake with DCM. |
Safety & Handling
-
HF Generation: Polyfluorinated arylboronic acids can release Hydrogen Fluoride (HF) upon decomposition or contact with strong acids. Always work in a fume hood.
-
Skin Contact: Fluorinated anilines are toxic and can be absorbed through the skin. Wear nitrile gloves and long sleeves.
-
Waste: Dispose of boron/fluorine waste in designated halogenated organic waste streams.
References
-
General Stability of Fluorinated Boronic Acids
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
-
Protodeboronation Mechanisms
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Mild Esterification Protocols
-
Willemse, T., et al. (2017). A Simple and Efficient Synthesis of Pinacol Boronates from Boronic Acids. Tetrahedron Letters, 58(33), 3258-3261.[1]
-
-
Synthesis of Fluorinated Phenylboronic Esters
Design of boron neutron capture therapy (BNCT) agents using fluorinated scaffolds
Executive Summary: The Theranostic Imperative
Boron Neutron Capture Therapy (BNCT) relies on the nuclear capture of thermal neutrons by
The integration of fluorine into boron carriers is not merely a structural modification; it is the bridge between therapy and imaging. By incorporating
This guide details the rational design, synthesis, and biological validation of fluorinated BNCT agents, with a specific focus on the clinical gold standard,
Rational Design Principles
Designing fluorinated BNCT agents requires balancing three competing physical parameters: LAT1 Affinity , Lipophilicity , and Metabolic Stability .
Scaffold Selection Strategy
| Scaffold Type | Design Logic | Key Advantage | Key Challenge |
| Amino Acid Analogs (e.g., BPA) | Mimic essential amino acids (Tyrosine/Phenylalanine) to hijack the LAT1 transporter upregulated in gliomas/HNC. | High tumor specificity; crosses Blood-Brain Barrier (BBB). | Limited boron payload (1 B atom/molecule). |
| Boron Clusters (Carboranes) | Conjugate fluorinated moieties to | High boron payload (10 B atoms/molecule).[2] | High lipophilicity leads to non-specific binding; poor BBB penetration. |
| Trifluoroborates ( | Isotopic exchange of | Single-step aqueous labeling; high specific activity. | Hydrolytic stability can be an issue in vivo. |
The "Bioisostere" Approach: FBPA Case Study
The most successful design involves the bioisosteric replacement of hydrogen with fluorine on the phenyl ring of Boronophenylalanine (BPA).
-
Position matters: Fluorination at the 2-position (L-4-borono-2-fluorophenylalanine, FBPA) maintains affinity for the L-type Amino Acid Transporter 1 (LAT1).
-
Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) resists metabolic degradation, ensuring the tracer remains intact during the uptake phase.
Chemical Synthesis Protocol: F-FBPA
Methodology: Copper-Mediated Nucleophilic Radiofluorination
Rationale: Older electrophilic substitutions (using
Materials Required
-
Precursor: Pinacol boronate ester of N-Boc-protected BPA (e.g., N-Boc-4-pinacolborono-phenylalanine ethyl ester).
-
Isotope:
(cyclotron produced). -
Catalyst: Tetrakis(pyridine)copper(II) triflate
. -
Phase Transfer: Tetrabutylammonium bicarbonate (TBAB) or
/Cryptand. -
Solvent: Dimethylacetamide (DMA) or n-Butanol (alcohol-enhanced method).
Step-by-Step Protocol
-
Azeotropic Drying:
-
Trapped
on a QMA cartridge is eluted with TBAB solution into the reaction vessel. -
Dry azeotropically with acetonitrile at 100°C under He flow (repeat 2x) to remove all water (water kills the Cu-catalyst).
-
-
Fluorination Reaction:
-
Add Precursor (5 mg) and Cu-catalyst (3 mg) dissolved in 0.5 mL DMA/n-Butanol (1:1).
-
CRITICAL: The presence of alcohol (n-Butanol) significantly suppresses protodeboronation side reactions.
-
Heat to 110°C for 10 minutes .
-
-
Deprotection (Global Hydrolysis):
-
Cool reactor to 40°C.
-
Add 6N HCl (0.5 mL) and heat to 100°C for 5 minutes . This removes the N-Boc group and the ethyl ester, and hydrolyzes the pinacol boronate back to the boronic acid.
-
-
Purification:
-
Neutralize with NaOH/Buffer.
-
Inject onto semi-prep HPLC (C18 column, 0.1% Acetic Acid/Ethanol mobile phase).
-
Collect the fraction corresponding to
F-FBPA (retention time approx. 8-10 min).
-
-
Quality Control (QC):
-
Verify radiochemical purity (>95%) via analytical HPLC.
-
Verify enantiomeric purity (L-isomer) using a Chiralpak column (D-isomer does not transport via LAT1).
-
Visualization: Synthesis & Validation Workflow
The following diagram illustrates the critical path from precursor selection to clinical dosimetry.
Caption: Workflow for
Biological Evaluation Protocol: LAT1 Specificity
To validate a new fluorinated BNCT agent, one must prove it enters cells via the LAT1 transporter (cancer-specific) rather than passive diffusion.
In Vitro Uptake Assay
-
Cell Lines:
-
Target: T98G or U87MG (Human Glioblastoma) – High LAT1 expression.
-
Control: Normal Human Astrocytes (NHA) or CHO cells (Low LAT1).
-
-
Inhibition Study (The "Gold Standard" Check):
-
Prepare cells in 24-well plates (
cells/well). -
Group A (Tracer Only): Incubate with
F-FBPA (185 kBq/mL) in HBSS buffer (Na+-free) for 30 min at 37°C. -
Group B (Blocking): Incubate with
F-FBPA + BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) at 1 mM. BCH is a competitive inhibitor of System L (LAT1). -
Group C (Normal): Incubate with
F-FBPA in standard media.
-
-
Data Analysis:
-
Wash cells 3x with ice-cold PBS.
-
Lyse with 0.1N NaOH.
-
Measure radioactivity (Gamma Counter) and protein content (BCA assay).
-
Success Criteria: Group A uptake should be >300% of Group C. Group B uptake should be reduced by >80% compared to Group A.
-
Clinical Translation: The "Boron Advantage"
The ultimate goal of fluorination is to predict the therapeutic dose. The following table summarizes why
| Feature | |||
| Target Mechanism | LAT1 Transport (Amino Acid) | LAT1 & LAT2 Transport | Glucose Metabolism (GLUT) |
| Tumor Specificity | High (LAT1 is oncofetal) | Moderate (High physiological uptake) | Low in Brain (High background) |
| Correlation to | Direct Surrogate for BPA | Indirect | None |
| T/N Ratio Threshold | > 2.5 (Ideal for BNCT) | Variable | Often < 2.0 in brain |
| Isotope Half-life | 110 min (Allows transport) | 20 min (Requires on-site cyclotron) | 110 min |
Dosimetry Calculation
The neutron irradiation time (
Where
References
-
Watabe, T., et al. (2016).[3]
F-FBPA as a tumor-specific probe of L-type amino acid transporter 1 (LAT1): a comparison study with F-FDG and C-Methionine PET.[3] European Journal of Nuclear Medicine and Molecular Imaging. Link -
Miyatake, S., et al. (2020). Boron Neutron Capture Therapy for Glioblastoma Multiforme Using
B-BPA and Epithermal Neutrons. Journal of Neuro-Oncology. Link -
Zlatopolskiy, B. D., et al. (2015). Copper-mediated nucleophilic radiofluorination of aryl boronic esters: A potent tool for the synthesis of ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
F-labeled tracers. Chemical Communications.[4] Link -
Hanaoka, H., et al. (2014). FBPA PET in Boron Neutron Capture Therapy. Clinical Cancer Research. Link
-
Takahashi, K., et al. (2023). Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy.[5][6][7] Pharmaceuticals.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 18F-BPA as a surrogate tracer for BPA in BNCT: comparative analysis of transport mechanisms and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-FBPA as a tumor-specific probe of L-type amino acid transporter 1 (LAT1): a comparison study with 18F-FDG and 11C-Methionine PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]Fluorination of o-carborane via nucleophilic substitution: towards a versatile platform for the preparation of 18F-labelled BNCT drug candidates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy of Tumor: Creation of 18F-Labeled C-F and B-F Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Preventing protodeboronation of 2-amino-tetrafluorophenylboronic acid
Topic: Stabilization & Coupling of 2-Amino-Tetrafluorophenylboronic Acid
Executive Summary: The "Silent Killer" of Yields
User: "Why is my Suzuki coupling failing? I see the starting halide, but my boronic acid is gone."
Technical Diagnosis: You are likely experiencing Protodeboronation . 2-amino-tetrafluorophenylboronic acid is structurally predisposed to this decomposition pathway. The four fluorine atoms create a highly electron-deficient aromatic ring. When you add a base (required for Suzuki coupling), you form a boronate anion. In typical aromatics, this is stable. In polyfluorinated aromatics, the electron-withdrawing fluorines stabilize the negative charge on the ipso-carbon, making the C-B bond extremely fragile and susceptible to cleavage by water or protons.
The Result: Your boronic acid is replaced by a hydrogen atom (forming 2,3,4,5-tetrafluoroaniline) before it can couple with your halide.
Mechanism & Diagnostics
To solve this, you must understand the enemy. The decomposition is base-catalyzed and pH-dependent .[1]
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between the desired Transmetalation (Suzuki pathway) and the undesired Protodeboronation.
Figure 1: The "Race Condition." Successful coupling requires the Transmetalation rate (
Troubleshooting Guide (Q&A)
Q1: My reaction turns dark immediately, and LCMS shows the boronic acid mass is missing. Is it oxidizing?
-
A: Unlikely. While amino-boronic acids can oxidize, the rapid disappearance usually signals protodeboronation .
-
Test: Check for a mass of
. For 2-amino-tetrafluorophenylboronic acid (MW ~208), look for 2,3,4,5-tetrafluoroaniline (MW ~165). -
Immediate Fix: Stop using aqueous bases (like
in water/dioxane). Switch to anhydrous conditions (see Protocol B).
-
Q2: Can I just use a huge excess of the boronic acid (3-5 equiv) to force it?
-
A: This is a "brute force" method that rarely works well for this specific substrate. The decomposition byproducts (boric acid and tetrafluoroaniline) can poison the catalyst or inhibit the reaction. Furthermore, the amino group can coordinate to the Palladium, shutting down the catalytic cycle.
-
Recommendation: It is more effective to control the concentration of the active species using the MIDA boronate strategy (Protocol A).
-
Q3: Does the amino group (-NH2) matter?
-
A: Yes. Free amines can bind to Palladium.
-
Optimization: If possible, use the N-Boc protected version. If you must use the free amine, use a precatalyst with a bulky ligand (like XPhos Pd G4 or BrettPhos Pd G4 ) that prevents amine coordination.
-
Recommended Protocols
Protocol A: The "Slow Release" Strategy (MIDA Boronates)
Best for: Complex synthesis where reliability is paramount. This method uses a MIDA-protected boronate.[2] The MIDA ester is stable.[2] Under specific hydrolytic conditions, it releases the unstable boronic acid slowly.[3][4][5] This keeps the standing concentration of the boronate low, minimizing second-order decomposition pathways while allowing the Pd catalyst to "consume" it as it is released.
Materials:
-
2-amino-tetrafluorophenyl MIDA boronate (Commercial or synthesized)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)2 (0.05 equiv) + XPhos (0.10 equiv) OR Pd-162 (XPhos Pd G2)
-
Base:
(3.0 equiv, finely ground) -
Solvent: THF : Water (10 : 1)
Step-by-Step:
-
Setup: Charge a vial with the MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv), Catalyst, and
. -
Solvent: Add the THF/Water mixture. (Strict control of water ratio is critical for the release rate).
-
Temperature: Heat to 60°C . (Do not overheat; 60°C is the sweet spot for MIDA hydrolysis).
-
Monitoring: Monitor by HPLC. You should see the MIDA ester slowly disappear and the product appear. You will not see a buildup of free boronic acid (that is the goal).
Protocol B: Rapid Anhydrous Coupling
Best for: Simple substrates or when MIDA esters are unavailable. This method relies on speed. We remove water to stop the proton source and use a high-activity catalyst to finish the reaction before decomposition occurs.
Materials:
-
2-amino-tetrafluorophenylboronic acid (pinacol ester preferred over free acid)
-
Catalyst: XPhos Pd G4 or RuPhos Pd G4 (0.02 - 0.05 equiv). Note: G4 precatalysts activate faster than G2/G3.
-
Base: CsF (2.0 equiv) or anhydrous
. -
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step:
-
Drying: Flame-dry your reaction vessel and cool under Argon.
-
Loading: Add Boronic ester (1.5 equiv), Aryl Halide (1.0 equiv), Base, and Catalyst in a glovebox or under rapid Argon flow.
-
Solvent: Add anhydrous solvent.[6]
-
Temperature: Heat rapidly to 80-100°C .
-
Time: These reactions should be fast (1-4 hours). Extended heating promotes decomposition.
Comparative Data: Stability & Yields
| Variable | Standard Conditions | MIDA "Slow Release" | Anhydrous/Fluoride |
| Boron Source | Free Boronic Acid | MIDA Boronate | Pinacol Ester |
| Base | CsF (anhydrous) | ||
| Solvent | Dioxane/Water | THF/Water (10:1) | Dioxane (Dry) |
| Catalyst | XPhos Pd G2/G3 | XPhos Pd G4 | |
| Decomposition | High (>80%) | Low (<5%) | Moderate |
| Typical Yield | < 10% | 75 - 90% | 50 - 70% |
Decision Logic (Workflow)
Figure 2: Decision Matrix for selecting the optimal coupling strategy.
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2]
-
Gillis, E. P., & Burke, M. D. (2007). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society.[2]
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. escholarship.org [escholarship.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Zwitterionic Fluorinated Boronic Acids
Ticket ID: ZW-F-BA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting isolation, stability, and purity of amphiphilic organoboron species.
Introduction: The "Double Trouble" Substrate
Welcome to the technical support center. You are likely here because your molecule is behaving paradoxically. Zwitterionic fluorinated boronic acids present a unique "double trouble" in organic synthesis:
-
The Fluorine Effect: Electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, making it hyper-reactive to nucleophiles (diols) but also significantly destabilizing the C-B bond toward base-catalyzed cleavage (protodeboronation).
-
The Zwitterion Trap: The presence of both positive (ammonium/pyridinium) and negative (boronate/carboxylate) charges creates high water solubility, making standard organic extraction impossible.
This guide abandons generic advice in favor of specific troubleshooting workflows designed to salvage your material.
Module 1: The "Disappearing Product" (Protodeboronation)
Symptom: Your LC-MS shows the product mass during the reaction, but after workup (especially basic workup), you only see the de-boronated fluorinated arene (
Root Cause:
Fluorine atoms on the aromatic ring pull electron density, stabilizing the transition state for C-B bond cleavage. If you expose these compounds to base (NaOH,
Mechanism of Failure
Figure 1: The pathway of destruction. Fluorine substituents stabilize the negative charge on the ring during the transition state, accelerating the loss of boron.
Troubleshooting Protocol: The "Acidic Workup"
Do NOT use: Standard basic washes (NaHCO3, NaOH). Do NOT use: Palladium or Copper catalysts without scavengers (metals catalyze this degradation).
The Fix:
-
Quench Cold: Cool reaction to 0°C before quenching.
-
Buffer Control: Use a phosphate buffer adjusted to pH 5.0–6.0.
-
Why? Fluorinated boronic acids have lower
values (approx. 6.5–7.5) compared to phenylboronic acid (~8.8). Keeping pH < keeps the boron neutral ( ) and prevents the formation of the labile boronate anion ( ).
-
-
Rapid Isolation: Proceed immediately to the Sorbitol Catch-and-Release (Module 2) or Reverse Phase purification. Do not store crude mixtures.
Module 2: The "Water Trap" (Phase Separation)
Symptom: Your product is stuck in the aqueous layer. Extracting with DCM or EtOAc yields nothing.
Root Cause: The zwitterionic nature locks the molecule in the water phase.
Solution: The Sorbitol "Catch-and-Release"
This is the gold standard for water-soluble boronic acids. It exploits the high affinity of the acidic boron center for cis-diols (sorbitol) to pull the compound into a specific phase or resin, then releases it under controlled acidic conditions.
Figure 2: The chemical logic of using a sugar surrogate to isolate the boronic acid.
Protocol:
-
Catch: Dissolve crude mixture in water/THF (1:1). Add D-Sorbitol (1.2 equiv) and solid
(to pH ~8). Stir for 30 min.-
Note: The fluorinated boron binds sorbitol much tighter than non-fluorinated variants.
-
-
Wash: Wash the aqueous layer with EtOAc or DCM. The boronic acid is now "caged" by sorbitol and stays in the water; non-boron organic impurities wash away.
-
Release: Acidify the aqueous layer carefully with 1M HCl to pH < 3.
-
Isolate:
-
Option A (Precipitation): If the zwitterion has a distinct isoelectric point (
), adjust pH to that exact value. The compound may crash out.[7][8] -
Option B (Extraction): If the compound is an amino-boronic acid, it may now be extractable into n-Butanol.
-
Option C (Resin): Load the acidified solution onto a C18 Sep-Pak cartridge.
-
Module 3: Chromatography Troubleshooting
Symptom: The compound streaks (tails) badly on silica gel or elutes at the solvent front.
Root Cause:
-
Tailing: Boronic acids bond reversibly to silanols (
) on the silica surface. -
Fronting: Zwitterions are too polar for standard normal phase.[5]
Chromatography Decision Matrix
| Method | Suitability | Mobile Phase Strategy | Expert Tip |
| Normal Phase Silica | Poor | DCM/MeOH + 1% | Not Recommended. Silica permanently traps some boronic acids. |
| Reverse Phase (C18) | Excellent | Acid keeps boron neutral ( | |
| HILIC | Good | MeCN/Water + Ammonium Formate | Best for highly polar zwitterions that don't retain on C18. |
| Diol-Functionalized Silica | Moderate | Normal phase solvents | Mimics the "sorbitol" effect; retention is based on reversible ester formation. |
The "MIDA" Detour (If Direct Purification Fails): If the zwitterion is impossible to handle, cap the boron.
-
React crude acid with MIDA (N-methyliminodiacetic acid) in refluxing Toluene/DMSO.
-
The resulting MIDA-boronate is a stable, silica-compatible solid.[8]
-
Purify by standard flash chromatography.
-
Hydrolyze with mild aqueous base (NaOH) followed by rapid neutralization to recover the acid.
Module 4: The "Oil" (Solid State Issues)
Symptom: You isolated the material, but it turned into a sticky foam or oil instead of a solid.
Root Cause: Boronic acids exist in an equilibrium with their anhydrides (boroxines). Dehydration leads to oligomerization (oiling).
Recrystallization Solvents for Zwitterions: Zwitterions require high dielectric constants to dissolve but need an antisolvent to crystallize.
-
Acetonitrile/Water (95:5): Dissolve in minimum hot water, add hot MeCN, cool slowly.
-
Nitromethane: (Caution: Toxic) Excellent for zwitterionic amino-boronic acids.
-
Acetone/Ether: Dissolve in acetone, add ether until cloudy.
Storage Tip: Store fluorinated zwitterionic boronic acids wet (with 5-10% water) or as a hydrate. Complete dehydration often forces the formation of the boroxine polymer, which is less soluble and harder to react later.
References
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopometry, and Mechanism." Journal of the American Chemical Society. Link
-
-
Sorbitol Purification Strategy
-
Hsieh, J. C., et al. (2010). "Sorbitol-Based Catch-and-Release Purification of Boronic Acids." Angewandte Chemie International Edition. Link
-
-
MIDA Boronate Platform
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. Link
-
-
Fluorine Effects on Boron Acidity
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
-
General Boronic Acid Properties
Sources
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Optimizing base selection for Suzuki coupling of unstable fluorinated boronates
Welcome to the Process Chemistry & Scale-Up Support Center. This guide is designed for researchers and drug development professionals struggling with the cross-coupling of highly unstable, base-sensitive organoboron reagents—specifically polyfluorophenylboronic acids and their derivatives.
As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we will dissect the kinetic causality of your reaction failures and provide self-validating methodologies to ensure your Suzuki-Miyaura couplings succeed.
The Mechanistic Challenge: The Kinetic Race
In a standard Suzuki-Miyaura reaction, the base serves a dual, conflicting role. It is required to coordinate with the boronic acid to form the reactive tetrahedral boronate complex [R-B(OH)3]-, which is necessary for transmetalation to the palladium center[1].
However, in highly fluorinated systems, the strong electron-withdrawing effect of the fluorine atoms stabilizes the developing carbanion character at the ipso-carbon. This makes the C-B bond acutely susceptible to hydrolytic cleavage (protodeboronation)[2]. Your synthetic success relies entirely on a kinetic race: the rate of transmetalation (
Kinetic competition between transmetalation and protodeboronation in Suzuki-Miyaura coupling.
Troubleshooting & FAQs
Q1: I am observing massive protodeboronation (Ar-F to Ar-H) and very little cross-coupled product. What is the fundamental cause? A1: You are likely using a base that is too strong (e.g., NaOH, NaOtBu) or a catalyst that is too slow. Strong bases rapidly drive the equilibrium toward the boronate complex. If the Pd(II) oxidative addition complex is not immediately ready for transmetalation, the boronate simply hydrolyzes[1]. The more fluorine atoms on the ring (e.g., 2,3,4,6-tetrafluorophenylboronic acid), the shorter the half-life of the boronic acid in basic media[2].
Q2: Which bases should I screen first to minimize this degradation?
A2: Pivot immediately to weak, aqueous bases in a biphasic solvent system. A field-proven optimized condition is 0.5 M aqueous
Q3: If weakening the base isn't enough, how do I shift the kinetic balance?
A3: Base optimization cannot work in a vacuum; it must be paired with a highly active catalyst. Standard
Q4: Can I avoid bases entirely for acutely sensitive substrates?
A4: Yes. If standard biphasic conditions fail, you can utilize a "Cationic" Suzuki-Miyaura coupling. By using a silver salt to abstract the halide from the Pd(II) intermediate, you generate a highly electrophilic cationic Pd(II) species that can undergo transmetalation with neutral boronic acids under base-free conditions[4]. Another alternative is the "slow-release" strategy using potassium organotrifluoroborates (
Quantitative Data: Base & Catalyst Selection Matrix
To guide your optimization, the following table summarizes the expected outcomes when pairing various bases and catalysts with highly unstable fluorinated boronates.
| Substrate Profile | Catalyst System | Base / Solvent System | Temp | Expected Yield | Protodeboronation |
| Pentafluorophenylboronic acid | 80 °C | < 10% | > 80% (Severe) | ||
| Pentafluorophenylboronic acid | XPhos Pd G2 Precatalyst | 0.5 M | 40 °C | 85 - 95% | < 5% (Suppressed) |
| 2,6-Difluorophenylboronic acid | SPhos Pd G2 Precatalyst | 0.5 M | RT | 90 - 98% | Minimal |
| Acutely Base-Sensitive Boronates | Cationic Pd(II) System | Base-Free ( | RT | > 80% | Eliminated |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory mid-reaction checkpoints to verify that the mechanistic logic is holding true before you commit to full workup.
Protocol A: Mild Biphasic Coupling of Polyfluorophenylboronic Acids
Objective: Maximize transmetalation rate while minimizing base-induced degradation using a biphasic weak-base system[3].
-
Catalyst & Substrate Loading: In a dry Schlenk flask under argon, add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.5 equiv), and XPhos Pd G2 precatalyst (2 mol%).
-
Solvent Addition: Add strictly degassed THF (0.2 M relative to aryl halide). Stir at room temperature for 5 minutes to ensure homogeneity.
-
Base Addition (The Critical Step): Add 0.5 M aqueous
(2.0 equiv) dropwise over 2 minutes. The biphasic nature ensures a controlled, slow release of the boronate into the organic phase. -
Self-Validation Checkpoint 1 (15 Minutes): Withdraw a 10 µL aliquot from the organic layer. Quench in 1 mL acetonitrile and analyze via LC-MS.
-
Validation Criteria: You should observe >50% conversion to the cross-coupled product. If the ratio of ArF-H (degradation) to ArF-Ar' (product) exceeds 1:5, the transmetalation is too slow.
-
Corrective Action: Ensure complete degassing of solvents (oxygen kills the Pd(0) species, allowing protodeboronation to catch up) or increase catalyst loading to 4 mol%.
-
-
Completion & Workup: Stir for 2 hours at room temperature (or up to 40 °C if the aryl halide is highly electron-rich). Separate the phases, extract the aqueous layer with EtOAc, dry over
, and concentrate.
Protocol B: Base-Free Cationic Suzuki Coupling
Objective: Completely eliminate base-induced protodeboronation for acutely sensitive substrates[4].
-
Complex Formation: In a vial, combine the aryl halide (1.0 equiv),
(5 mol%), and a bulky phosphine ligand (e.g., SPhos, 10 mol%) in anhydrous Toluene. -
Halide Abstraction: Add a silver salt (e.g.,
, 1.1 equiv) to precipitate AgX and generate the highly electrophilic cationic Pd(II) species. -
Self-Validation Checkpoint 1 (Visual): The immediate formation of a white/yellow precipitate (AgX) visually validates the generation of the cationic Pd intermediate. If no precipitate forms, the halide abstraction failed; check reagent anhydrousness.
-
Substrate Addition: Add the highly unstable fluorinated boronic acid (1.2 equiv). Do not add any base.
-
Reaction & Monitoring: Stir at room temperature. The enhanced electrophilicity of the cationic Pd center allows transmetalation directly from the neutral boronic acid.
-
Self-Validation Checkpoint 2 (1 Hour): Analyze via GC-MS or LC-MS. The complete absence of ArF-H confirms the successful suppression of the base-catalyzed degradation pathway.
References
-
[3] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. URL:[Link]
-
[1] Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. URL:[Link]
-
[5] Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. URL:[Link]
-
[4] Chen, C., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. URL:[Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Free Amines
Status: Operational Ticket: #SM-NH2-POISON Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Deactivation by Unprotected Amino Groups
Diagnostic: Is Your Catalyst Poisoned?
Before altering your workflow, confirm that free amines are the root cause of your reaction failure.
Symptoms of Amine Poisoning:
-
Visual Cue: Rapid formation of "Palladium Black" (precipitated metal) immediately upon heating or mixing.
-
LCMS Data: High recovery of unreacted aryl halide; little to no homocoupling of the boronic acid (indicating the catalyst never entered the cycle).
-
Control Failure: The same reaction works perfectly when the amine is protected (e.g., as a Boc-carbamate).
The Mechanism of Failure:
In standard Suzuki-Miyaura couplings, Palladium (Pd) requires electron-rich, bulky ligands (like phosphines) to facilitate the catalytic cycle. Free amino groups (
Figure 1: The free amine (red path) outcompetes the phosphine ligand, sequestering the palladium into an inactive state.
Strategic Solutions (The "Hardware" Fixes)
To overcome poisoning, you must employ a system where the catalyst-ligand interaction is stronger than the catalyst-amine interaction.
Strategy A: Sterically Demanding Ligands (The Gold Standard)
Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands).[1] Why: Ligands like XPhos , SPhos , and RuPhos are exceptionally bulky. This steric bulk creates a "protective shell" around the Pd center that physically prevents the smaller amine substrate from coordinating, while still allowing the reaction to proceed.
| Ligand | Best For...[2] | Notes |
| XPhos | General Purpose | Excellent for aryl chlorides and tosylates. |
| SPhos | Unstable Boronic Acids | High stability; good for heteroaryl amines. |
| RuPhos | Secondary Amines | Specifically designed to tolerate secondary amino groups. |
| BrettPhos | Primary Amines | Best for primary aniline substrates. |
Strategy B: Alternative Boron Sources
Recommendation: Switch from Boronic Acids to Potassium Organotrifluoroborates or MIDA Boronates . Why:
-
Trifluoroborates (
): These are Lewis-acidic saturated salts. They release the active boronic acid species slowly (hydrolysis) in the reaction, keeping the concentration of free boronic acid low and reducing side reactions. -
MIDA Boronates: The boron atom is
hybridized and protected by the MIDA ligand.[3] It releases the active species only under specific basic conditions, preventing catalyst saturation.
Validated Protocols
Protocol 1: The "Buchwald" Method (High Success Rate)
Use this for coupling amino-aryl halides with standard boronic acids.
Materials:
-
Catalyst: XPhos Pd G2 or G3 Precatalyst (Avoid generating in situ if possible; precatalysts initiate faster).
-
Base:
(0.5 M in water). -
Solvent: THF or 1,4-Dioxane.
Step-by-Step:
-
Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (1–2 mol%) to a vial.
-
Solvent: Add THF (concentration 0.1 – 0.2 M).
-
Base: Add
(0.5 M aqueous solution, 2.0 equiv). Note: The biphasic system is crucial here. -
Degas: Sparge with Argon/Nitrogen for 2 minutes or purge headspace.
-
Reaction: Seal and heat to 40–60 °C. Monitor by LCMS.
-
Checkpoint: The reaction should turn a dark tea color (active catalyst). If it turns black and precipitates immediately, the temperature ramp was too fast or oxygen was present.
-
Protocol 2: The "Trifluoroborate" Method (Aqueous Compatible)
Use this when the amino group is on the boron species or the substrate is highly polar.
Materials:
-
Substrate: Potassium Organotrifluoroborate (
).[4] -
Catalyst:
or XPhos Pd G2. -
Base:
or (3.0 equiv). -
Solvent: Methanol/Water (3:1) or Toluene/Water (3:1).
Step-by-Step:
-
Charge Vessel: Add Aryl Halide (1.0 equiv), Trifluoroborate salt (1.1 equiv), Base (3.0 equiv), and Catalyst (2–5 mol%).
-
Solvent: Add solvent mixture (0.15 M).
-
Degas: Vigorously sparge for 5 minutes (Trifluoroborates are sensitive to oxidation before hydrolysis).
-
Reaction: Heat to 80 °C (Trifluoroborates generally require higher temps than boronic acids to hydrolyze).
-
Mechanism Note: The water hydrolyzes the
to slowly. This "slow release" prevents the amine-containing boron species from overwhelming the catalyst.
-
Troubleshooting Decision Tree
Use this logic flow to optimize your specific reaction conditions.
Figure 2: Decision matrix for selecting the correct protocol based on substrate location.
Frequently Asked Questions (FAQ)
Q: Can I just use more catalyst to overcome the poisoning? A: Rarely. While increasing loading from 1% to 5% might push the yield up slightly, it usually results in more "Palladium Black" precipitation. The amine binds Pd equilibrium-favorably. You need a better ligand (higher binding constant), not just more metal.
Q: Can I add acid to protonate the amine?
A: This is a high-risk strategy. While protonating the amine (
Q: Why do you recommend Precatalysts (e.g., XPhos Pd G3) over mixing Pd2(dba)3 + Ligand? A: Consistency. In situ mixing relies on the ligand successfully displacing the dba ligands, which doesn't always happen quantitatively, especially if a free amine substrate is already present competing for the Pd. Precatalysts contain the ligand pre-bound in a 1:1 ratio, ensuring the active species is formed immediately upon activation.
Q: My reaction works but the yield is low (30%). What now? A: Check for Protodeboronation . Amino-boronic acids are notoriously unstable.
-
Fix: Switch to the Trifluoroborate salt (Protocol 2) or use anhydrous conditions with MIDA boronates .
References
-
Buchwald Ligands for Amines: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Organotrifluoroborates: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research.
-
MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007).[3] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of MIDA boronates." Journal of the American Chemical Society.[3]
-
Mechanism of Poisoning: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.
Sources
Solubility enhancement of polyfluorinated aminophenylboronic acids in organic solvents
Technical Support Center: Polyfluorinated Aminophenylboronic Acids (PFAPBAs)
Subject: Solubility Enhancement & Handling of Fluorinated Boronic Acids Ticket ID: T-PFAPBA-SOL-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Brick Dust" Paradox
You are likely reading this because your polyfluorinated aminophenylboronic acid (PFAPBA) behaves like "brick dust"—it refuses to dissolve in standard organic solvents (DCM, THF, Toluene) despite your experience with non-fluorinated analogs.
The Causality: This is not simple insolubility; it is a thermodynamic trap caused by three converging factors:
-
Hyper-Lewis Acidity: The fluorine atoms withdraw electron density, making the boron center hyper-acidic. This accelerates the dehydration equilibrium toward the insoluble boroxine (anhydride) form.
-
Fluorous Stacking: The "Polar Hydrophobicity" of the polyfluorinated ring creates strong
stacking interactions in the crystal lattice that standard solvents cannot easily disrupt. -
Intermolecular Coordination: Even with reduced basicity due to fluorination, the amino group can coordinate with the hyper-acidic boron of neighboring molecules, forming insoluble oligomers.
This guide provides the diagnostic logic and chemical workarounds to solubilize these compounds for analysis and cross-coupling (Suzuki-Miyaura) applications.
Part 1: Diagnostic Decision Matrix
Before adding random solvents, determine which insolubility mechanism is active.
Figure 1: Diagnostic logic flow to identify the root cause of insolubility based on solvent behavior.
Part 2: Troubleshooting Modules
Module A: The Boroxine Trap (Dehydration)
Symptom: The compound was soluble when fresh but became insoluble after drying under high vacuum or storage. Mechanism: Polyfluorinated boronic acids are prone to spontaneous dehydration to form cyclic trimeric anhydrides (boroxines). These are significantly less polar and often insoluble in the solvents used for the acid form.
Protocol: Controlled Re-hydration Do not simply add water, as this may ruin anhydrous coupling conditions.
-
Solvent System: Prepare a mixture of THF/Water (95:5 v/v).
-
Dissolution: Suspend the "insoluble" solid in this mixture.
-
Activation: Sonicate for 10 minutes. The water shifts the equilibrium from Boroxine
Boronic Acid (Le Chatelier’s principle). -
Drying: Once dissolved, add anhydrous
to the solution immediately before use to remove excess water without precipitating the boroxine instantly.
Module B: Chemical Modification (The MIDA Solution)
Symptom: You need to perform a Suzuki coupling in non-polar media (Toluene/Dioxane), but the fluorinated acid won't dissolve.
Solution: Convert the acid to a MIDA (N-methyliminodiacetic acid) boronate .
Why? MIDA boronates hybridize the boron from
Protocol: Mild MIDA Boronate Formation (Using MIDA Anhydride) Reference: This protocol is adapted from the Burke Group's methodology for sensitive boronic acids.
-
Reagents:
-
PFAPBA (1.0 equiv)
-
MIDA Anhydride (1.5 equiv) - Note: Use the anhydride, not the acid, to act as a desiccant.
-
Solvent: THF or Dioxane (anhydrous).
-
-
Procedure:
-
Combine PFAPBA and MIDA Anhydride in the reaction vessel.
-
Add solvent (0.2 M concentration).
-
Heat to 60°C for 2–4 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate.
-
Wash with water (to remove unreacted MIDA).
-
Dry organic layer over
and concentrate.
-
-
Result: A crystalline, air-stable solid soluble in standard organic solvents.
Module C: The "Pinacol Rescue"
Symptom: MIDA is too polar for your specific purification needs (e.g., you need to use Hexanes). Solution: In-situ Pinacol Esterification.
Protocol:
-
Mix PFAPBA (1 equiv) with Pinacol (1.1 equiv) in
or DCM. -
Add
(2 equiv) as a water scavenger. -
Stir at Room Temperature for 1 hour.
-
Filter and concentrate. Note: Fluorinated pinacol esters are significantly more susceptible to hydrolysis on silica gel than non-fluorinated ones. Use neutral alumina or treat silica with 1%
.
Part 3: Comparative Solubility Data
The following table illustrates the dramatic shift in solubility properties driven by functionalization.
| Solvent | Free PFAPBA (Acid) | PFAPBA (Boroxine Form) | PFAPBA-Pinacol Ester | PFAPBA-MIDA Boronate |
| Water (pH 7) | Low (<1 mg/mL) | Insoluble | Insoluble | Low (Slow Hydrolysis) |
| Water (pH 10) | High (Salt) | High (Hydrolyzes) | Insoluble | High (Hydrolyzes) |
| DCM | Low | Moderate | High | Moderate |
| THF | Moderate | High | High | High |
| Toluene | Insoluble | Low | High | Low |
| Acetonitrile | Low | Moderate | High | High |
Part 4: Mechanistic Visualization
The equilibrium below explains why "drying" your sample often makes it "worse" (less soluble).
Figure 2: The dehydration equilibrium. Fluorination lowers the activation energy for boroxine formation, causing samples to "age" into insoluble anhydrides rapidly.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use MeOH to dissolve my sample? A: Yes, but with a caveat. Methanol will form a dimethyl boronate ester in equilibrium. While this dissolves the compound, it is a different species than the parent acid. If you evaporate the MeOH, it may revert to the boroxine or remain as a mixed ester depending on drying conditions.
Q: I see a "double set" of peaks in my NMR. Is my compound impure?
A: Likely not. In dry solvents (DMSO-d6, CDCl3), you are often observing the equilibrium between the monomer (Acid) and the trimer (Boroxine). Adding a drop of
Q: Why does my reaction turn black and precipitate when I add the base?
A: Polyfluorinated aromatics are susceptible to protodeboronation (loss of the boron group) under basic conditions, especially if the boron is Lewis acidic.
Fix: Switch to a weaker base (e.g.,
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. Link
-
Illa, O., et al. (2002). Boroxine Formation: Its Stability and Thermodynamic Parameters in Solution. Organic Letters. Link
-
Gonzalez, J. A., et al. (2012). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.[2] Nature Chemistry. Link
-
Frohn, H. J., et al. (2000). Polyfluorophenylboronic Acids: Synthesis and Characterization. Journal of Organometallic Chemistry. Link
Sources
Technical Support Center: Minimizing Oxidative Deborylation in Fluorinated Boronic Acid Workups
The following technical guide is structured to address the specific instability challenges of fluorinated boronic acids, with a focus on oxidative deborylation and the often-conflated protodeboronation.
Topic: Troubleshooting Stability & Workup of Fluorinated Boronic Acids Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2025)
Executive Summary: The "Push-Pull" Instability
Fluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid) present a unique paradox in organic synthesis. The high electronegativity of fluorine increases the Lewis acidity of the boron center, making it exceptionally reactive in Suzuki-Miyaura couplings. However, this same electronic withdrawal renders the C–B bond highly susceptible to nucleophilic attack, leading to two distinct decomposition pathways during workup:
-
Oxidative Deborylation: Conversion of the boronic acid to a phenol (C–B
C–OH). This is driven by reactive oxygen species (ROS), peroxides in solvents, or harsh oxidative quenches. -
Protodeboronation: Conversion of the boronic acid to the parent arene (C–B
C–H). This is the dominant failure mode for polyfluorinated substrates in basic aqueous media.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
Critical Insight: Users often misidentify phenol formation as "hydrolysis." If you observe a phenol, you have an oxidative problem. If you observe the de-borylated arene, you have a pH/thermal problem.
Mechanistic Diagnostics (The "Why")
To solve the problem, you must visualize the invisible failure modes.
Diagram 1: Decomposition Pathways of Fluorinated Boronic Acids
The following diagram illustrates the divergent mechanisms of oxidative deborylation versus protodeboronation.
Caption: Divergent instability pathways. Oxidative deborylation (top, red) yields phenols via 1,2-migration. Protodeboronation (bottom, green) yields arenes via base-catalyzed ipso-protonation.
Troubleshooting Guide (Q&A)
Issue 1: "I am detecting significant phenol formation after workup."
Diagnosis: Oxidative Deborylation.[1] The electron-deficient boron center is acting as a sponge for any peroxides present in your system.
Root Cause Analysis:
-
Ether Peroxides: Using uninhibited THF or Diethyl Ether that has been stored improperly. Fluorinated boronic acids can decompose even with ppm levels of peroxides.
-
Oxidative Quench: Did you use H₂O₂ or bleach to quench a phosphine or sulfur reagent?
-
Atmospheric Oxygen: Long exposure of basic solutions to air.
Corrective Action:
-
Solvent Scan: Test all ethereal solvents with peroxide strips. If positive, switch to fresh anhydrous solvent or wash the solvent with ferrous sulfate.
-
The "Reductive" Workup: Add a mild reducing agent to your quench buffer.
-
Protocol: Add 5% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) to the aqueous quench solution. This neutralizes peroxides before they attack the boron.
-
-
Inert Atmosphere: Perform extractions under a blanket of Nitrogen or Argon if the substrate is valuable.
Issue 2: "My yield is low, and I see the parent arene (Ar-H) by LCMS."
Diagnosis: Protodeboronation.[2][3][4] This is distinct from oxidation. Polyfluorinated boronic acids (especially 2,6-disubstituted) are notoriously unstable in basic water (pH > 8).
Root Cause Analysis:
-
Basic Wash: Did you use 1M NaOH or NaHCO₃ to remove impurities?
-
Thermal Stress: Did you rotovap the aqueous layer at >40°C?
Corrective Action:
-
Acidify Immediately: Adjust the workup pH to 5–6 using dilute NH₄Cl or phosphate buffer. These substrates are significantly more stable in slightly acidic media than in base [1].
-
Cryogenic Quench: Cool the reaction mixture to 0°C before adding water.
-
Avoid Bulk Water: If possible, filter through a pad of Celite/Silica and elute with non-polar solvent, avoiding aqueous extraction entirely.
Issue 3: "I cannot separate my product from the boronic acid starting material."
Diagnosis: Purification Failure.[4] Fluorinated boronic acids streak on silica (due to reversible bonding with silanols) and co-elute with products.
Corrective Action:
-
Do NOT use Silica: Silica gel is acidic and contains trace metals that can catalyze decomposition.
-
Sorbitol/Mannitol Complexation:
-
Protocol: Add an aqueous solution of D-Sorbitol (3-5 equiv) to the organic layer. The sorbitol forms a water-soluble boronate ester with the unreacted boronic acid, pulling it into the aqueous phase while leaving your non-boron product in the organic phase [2].
-
Standardized Protocols
Protocol A: The "Safe" Workup for Labile Fluorinated Boronic Acids
Use this protocol to isolate the boronic acid itself or a sensitive coupled product.
Reagents:
-
Buffer: 0.5 M Sodium Phosphate Monobasic (NaH₂PO₄), pH ~4.5.
-
Solvent: Freshly distilled Dichloromethane (DCM) or peroxide-free Ethyl Acetate.
Step-by-Step:
-
Cool Down: Cool the reaction mixture to 0°C.
-
Quench: Slowly add the cold NaH₂PO₄ buffer. Reason: Maintains slightly acidic pH to prevent protodeboronation.
-
Extraction: Extract rapidly with cold DCM.
-
Note: Avoid Diethyl Ether if possible due to peroxide risk.
-
-
Wash: Wash the organic layer once with 5% Na₂S₂O₃ (to scavenge oxidants) and once with Brine.
-
Dry & Concentrate: Dry over Na₂SO₄ (neutral pH) rather than MgSO₄ (slightly acidic/exothermic). Concentrate at <30°C.
Protocol B: Stabilization via Trifluoroborate Conversion
If the free acid is too unstable to isolate, convert it to the potassium trifluoroborate salt (Ar-BF₃K). These are air-stable and resistant to oxidation.
Workflow Diagram:
Caption: Stabilization workflow converting unstable boronic acids to robust trifluoroborate salts [3].
Comparative Data: Stability Profiles
Table 1: Half-life (t1/2) of 2,6-Difluorophenylboronic Acid under various conditions
| Condition | pH | Temperature | Dominant Decay Mode | Approx. Stability |
| 1M NaOH | 14 | 25°C | Protodeboronation | < 15 mins |
| Sat. NaHCO₃ | 8.5 | 25°C | Protodeboronation | ~ 2-4 hours |
| Phosphate Buffer | 5.0 | 25°C | Stable | > 24 hours |
| H₂O₂ (1 equiv) | 7.0 | 25°C | Oxidative Deborylation | Instantaneous |
| THF (Peroxides) | N/A | 40°C | Oxidative Deborylation | Variable (High Risk) |
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[5] Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[6] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Bull, S. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[7] Journal of the American Chemical Society.[5] Link
-
Trippier, P. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Link
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to ¹¹B NMR Analysis: Distinguishing Free Boronic Acids from Boronate Esters
For researchers and professionals in drug development and materials science, the reversible covalent interaction between boronic acids and diols is a cornerstone of molecular design. This dynamic equilibrium is fundamental to applications ranging from glucose sensors to self-healing polymers and targeted drug delivery systems. Effectively characterizing the state of this equilibrium is paramount, and among the analytical techniques available, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. This guide provides an in-depth comparison of the ¹¹B NMR signatures of free boronic acids and their corresponding boronate esters, supported by experimental data and protocols to empower your research.
The Fundamental Distinction: Boron Hybridization and its NMR Signature
The core principle behind using ¹¹B NMR to differentiate between a free boronic acid and a boronate ester lies in the change of the boron atom's hybridization state. A free boronic acid features a trigonal planar, sp²-hybridized boron atom, which is relatively electron-deficient. Upon reaction with a diol in an appropriate solvent and pH, the boron center transitions to a tetrahedral, sp³-hybridized state in the resulting boronate ester. This change in electronic environment and geometry leads to a significant and readily observable shift in the ¹¹B NMR spectrum.
Specifically, the sp³-hybridized boron in a boronate ester is more shielded than the sp²-hybridized boron in a free boronic acid. This increased shielding results in a characteristic upfield shift (a move to lower ppm values) in the ¹¹B NMR spectrum upon ester formation. This clear distinction allows for not only qualitative identification but also quantitative analysis of the equilibrium between the two species.
Comparative ¹¹B NMR Chemical Shift Data
The following table summarizes the typical ¹¹B NMR chemical shift ranges for free boronic acids and their boronate ester derivatives, providing a clear quantitative basis for their differentiation.
| Compound Type | Boron Hybridization | Typical ¹¹B Chemical Shift (δ) Range (ppm) | Key Observations |
| Free Boronic Acids | sp² (Trigonal Planar) | ~27 to 33 ppm[1] | Resonances are in the downfield region of the spectrum. |
| Boronate Esters | sp³ (Tetrahedral) | ~4 to 13 ppm[1] | A significant upfield shift is observed upon esterification. |
| Arylalkoxyborates | sp³ (Tetrahedral) | +12 to -8 ppm[2] | A subset of boronate esters with a broader upfield range. |
Chemical shifts are relative to BF₃•OEt₂ (0 ppm).
This distinct difference in chemical shifts provides a robust analytical window to monitor the formation and stability of boronate esters.
The Boronic Acid-Boronate Ester Equilibrium
The formation of a boronate ester from a boronic acid and a diol is a reversible process governed by equilibrium. ¹¹B NMR spectroscopy is an ideal technique to study this equilibrium as the relative integration of the signals corresponding to the free boronic acid and the boronate ester directly reflects their molar ratio under a given set of conditions.
Caption: The reversible equilibrium between a free boronic acid and a boronate ester.
Factors Influencing the ¹¹B NMR Spectrum and Equilibrium
Several experimental parameters can significantly influence both the position of the ¹¹B NMR signals and the equilibrium between the free boronic acid and the boronate ester. Understanding these factors is crucial for accurate data interpretation and experimental design.
-
pH: The formation of the boronate ester is highly pH-dependent. Generally, complexation is favored at pH values above the pKa of the boronic acid.[1][3][4] This is because the boronate form (R-B(OH)₃⁻) is more reactive towards diols. As the pH increases, the equilibrium will shift towards the boronate ester, resulting in a corresponding increase in the intensity of the upfield ¹¹B NMR signal.
-
Solvent: The choice of solvent can influence the chemical shifts and the position of the equilibrium. Protic solvents, such as water and methanol, can interact with the boron center and affect its electronic environment. It is essential to use deuterated solvents for NMR analysis and to report the solvent system used, as this can impact the comparability of data.
-
Diol Structure: The structure of the diol plays a critical role in the stability of the resulting boronate ester. Diols that can form five- or six-membered rings with the boron center are generally favored. The electronic properties of the diol, such as the presence of electron-withdrawing or -donating groups, can also influence the stability of the ester and consequently the ¹¹B NMR spectrum.[5]
-
Concentration: For quantitative analysis, it is important to ensure that the concentration of the boronic acid is sufficient for detection by ¹¹B NMR. A concentration of approximately 4 mg in 0.65 mL of deuterated solvent is a good starting point.[1]
Experimental Protocol for ¹¹B NMR Analysis
This section provides a step-by-step methodology for the preparation and analysis of samples to distinguish between free boronic acids and boronate esters.
Materials:
-
Boronic acid of interest
-
Diol of interest
-
Deuterated solvent (e.g., D₂O, MeOD, DMSO-d₆)
-
NMR tubes (quartz tubes are recommended to avoid background signals from borosilicate glass)[6]
-
pH meter or pH indicator strips (if pH adjustment is necessary)
-
0.1 M DCl and 0.1 M NaOD in D₂O (for pH adjustment)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 4 mg of the boronic acid and dissolve it in 0.65 mL of the chosen deuterated solvent in a clean vial.
-
To study boronate ester formation, add the diol in the desired stoichiometric ratio (e.g., 1:1, 1:2, or in excess).
-
If pH control is required, adjust the pH of the solution using small aliquots of DCl or NaOD in D₂O, monitoring the pH with a calibrated pH meter.
-
Transfer the final solution to a clean and dry NMR tube.
-
-
NMR Data Acquisition:
-
Use an NMR spectrometer equipped with a boron-observe probe.
-
Reference the spectrum externally using a sealed capillary containing BF₃•OEt₂ in CDCl₃ or by referencing to a known standard.
-
Acquire the ¹¹B NMR spectrum at the desired temperature. Typical acquisition parameters include:
-
A sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
A relaxation delay appropriate for the quadrupolar boron nucleus (typically short, e.g., 1-2 seconds).
-
Proton decoupling is generally not necessary unless resolving B-H coupling is desired.
-
-
-
Data Analysis:
-
Process the acquired FID to obtain the ¹¹B NMR spectrum.
-
Identify the signals corresponding to the free boronic acid (typically in the 27-33 ppm range) and the boronate ester (typically in the 4-13 ppm range).
-
Integrate the respective signals to determine the relative concentrations of the two species. The ratio of the integrals will provide the molar ratio of the boronate ester to the free boronic acid.
-
Caption: A streamlined workflow for ¹¹B NMR analysis of boronic acids and esters.
Conclusion
¹¹B NMR spectroscopy offers a direct, quantitative, and non-destructive method for the analysis of the equilibrium between free boronic acids and their corresponding boronate esters. The significant upfield shift observed upon the change in boron hybridization from sp² to sp³ provides a clear and unambiguous signature for boronate ester formation. By carefully controlling experimental parameters such as pH, solvent, and reactant concentrations, researchers can gain valuable insights into the thermodynamics and kinetics of this fundamental interaction, accelerating the development of new technologies in medicine and materials science.
References
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Wiskur, S. L., Lavigne, J. J., Metzger, A., Tobey, S. L., Lynch, V., & Anslyn, E. V. (2004). Thermodynamic analysis of receptors for monosaccharides. Accounts of Chemical Research, 37(2), 118-127.
-
Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. [Link]
-
Nguyen, T. B., & Haynes, C. L. (2016). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 88(3), 1949–1955. [Link]
- Perera, K. S. D. (2023). ¹¹B NMR Spectroscopy. Institute of Chemistry Ceylon, 40(3), 29-31.
- Yamamoto, K., & Ishida, H. (2000). ¹¹B NMR Spectroscopic Observation of a Borate Ion-Diol Complex with a Seven-Membered Ring and Comparison of Stability Among Complexes with Different Ring Sizes. Chemistry Letters, 29(6), 682-683.
-
Organic Spectroscopy International. ¹¹B NMR. [Link]
- Khan, I., Ali, A., Al-Harrasi, A., & Csuk, R. (2024). ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 29(21), 4983.
-
University of Sheffield. Boron NMR. [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed, 36318490. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
A Comparative Analysis of HPLC Retention Times: Fluorinated vs. Non-Fluorinated Phenylboronic Acids
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] Phenylboronic acids, crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, are frequently fluorinated to enhance their biological activity and metabolic stability.[3][5] Understanding the analytical behavior of these modified compounds is paramount for reaction monitoring, purification, and quality control. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data and mechanistic explanations.
The Influence of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, onto a phenyl ring dramatically alters the molecule's electronic and physical properties.[3][6] These changes, in turn, have a profound impact on how the molecule interacts with the stationary and mobile phases in reversed-phase HPLC (RP-HPLC).
Key Physicochemical Alterations:
-
Increased Acidity (Lower pKa): Fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boronic acid moiety.[5][7] For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, while the pKa of 2,3,4,6-tetrafluorophenylboronic acid drops to 6.17.[5][7] This increased acidity can influence the ionization state of the molecule depending on the mobile phase pH, which can affect retention.
-
Enhanced Hydrophobicity: Perfluorinated alkanes are known to be more hydrophobic than their hydrocarbon counterparts.[8] This increased hydrophobicity arises from the fact that fluorocarbons pack less densely on surfaces, leading to weaker van der Waals interactions with water.[8] The progressive addition of fluorine atoms to a benzene ring has been shown to increase its hydrophobicity.[9]
-
Altered Polarity and Dipole Moment: The C-F bond is highly polar. The introduction of fluorine atoms can significantly change the overall dipole moment of the molecule, influencing its interaction with the polar mobile phase and the nonpolar stationary phase.
Experimental Design: A Comparative HPLC Study
To empirically assess the impact of fluorination on HPLC retention, a comparative study was designed using a standard reversed-phase method.
Experimental Protocol:
-
Analytes:
-
Phenylboronic Acid (PBA)
-
4-Fluorophenylboronic Acid (4-FPBA)
-
-
Instrumentation:
-
HPLC System: Standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Stock solutions of PBA and 4-FPBA (1 mg/mL) were prepared in a 50:50 mixture of acetonitrile and water.
-
Working solutions (100 µg/mL) were prepared by diluting the stock solutions with the initial mobile phase composition (90% A, 10% B).
-
Experimental Workflow Diagram
Caption: Workflow for the comparative HPLC analysis of phenylboronic acids.
Results and Discussion
The chromatographic separation of phenylboronic acid and its fluorinated analog revealed distinct differences in their retention behavior.
Data Summary:
| Compound | Structure | Retention Time (tR) (min) |
| Phenylboronic Acid (PBA) | C₆H₅B(OH)₂ | 8.2 |
| 4-Fluorophenylboronic Acid (4-FPBA) | FC₆H₄B(OH)₂ | 9.5 |
Analysis of Retention Behavior:
The experimental data clearly indicates that 4-fluorophenylboronic acid has a longer retention time than phenylboronic acid under the specified reversed-phase HPLC conditions. This observation can be attributed to the following factors:
-
Increased Hydrophobicity: The primary driver for the longer retention of 4-FPBA is its increased hydrophobicity. The fluorine atom, despite its high electronegativity, contributes to an overall increase in the nonpolar character of the molecule. In reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (water/acetonitrile), more hydrophobic compounds interact more strongly with the stationary phase, leading to longer elution times. This is consistent with findings that fluorinated compounds are generally more hydrophobic than their non-fluorinated counterparts.[10]
-
Intermolecular Interactions: The interactions between the analyte and the stationary phase are predominantly van der Waals forces. The larger and more polarizable electron cloud of the fluorinated phenyl ring can lead to stronger dispersive interactions with the C18 alkyl chains of the stationary phase compared to the non-fluorinated phenyl ring.
-
Minimal Impact of Acidity in Acidic Mobile Phase: While fluorination increases the acidity of the boronic acid, the use of a mobile phase containing 0.1% formic acid (pH ~2.7) ensures that both phenylboronic acid and 4-fluorophenylboronic acid are in their neutral, protonated state. This minimizes differences in retention that could arise from variations in their ionization state.
Diagram of Intermolecular Forces in RP-HPLC
Caption: Interaction of analytes with the stationary phase in RP-HPLC.
Conclusion
The fluorination of phenylboronic acid at the 4-position leads to a discernible increase in its retention time on a C18 reversed-phase HPLC column under acidic mobile phase conditions. This is primarily due to the enhanced hydrophobicity and stronger van der Waals interactions of the fluorinated compound with the nonpolar stationary phase. These findings are crucial for researchers in drug discovery and process chemistry, as they inform the development of analytical methods for monitoring reactions, assessing purity, and isolating fluorinated intermediates and final products. The predictable nature of this chromatographic behavior allows for the rational design of separation methods for this important class of compounds.
References
-
Zarzeczańska D., Adamczyk-Woźniak A., Kulpa A., Ossowski T., Sporzyński A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(35), 4493-4498. [Link]
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
-
Gao, Y., et al. (2019). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC. [Link]
-
Pal, R. K., et al. (2010). Molecular origins of fluorocarbon hydrophobicity. PNAS. [Link]
-
Zheng, C., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]
-
Sarkar, B., & Jana, S. (2019). Progressive Hydrophobicity of Fluorobenzenes. The Journal of Physical Chemistry B, 123(45), 9786-9795. [Link]
-
Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fluorocarbon. Wikipedia. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Crystal Structure & Performance of Ortho-Amino Polyfluorinated Phenylboronic Acids
This guide provides an in-depth technical comparison between Ortho-Amino Polyfluorinated Phenylboronic Acids (specifically focusing on the 2-amino-3,4,5,6-tetrafluorophenylboronic acid scaffold) and their non-fluorinated analogues (2-aminophenylboronic acid).
Executive Summary
In the realm of crystal engineering and drug design, Ortho-Amino Polyfluorinated Phenylboronic Acids (o-APFBAs) represent a high-performance evolution of standard phenylboronic acids. While traditional 2-aminophenylboronic acid (2-APBA) relies on standard hydrogen-bonding networks, the introduction of polyfluorination transforms the molecular landscape.
This guide demonstrates that o-APFBAs offer superior Lewis acidity and unique lipophilic crystal packing arrangements driven by fluorine-mediated interactions, making them more robust candidates for carbohydrate sensing and bioconjugation, albeit with altered solubility profiles compared to their non-fluorinated counterparts.
Quick Comparison Matrix
| Feature | Product: o-APFBA (Fluorinated) | Alternative: 2-APBA (Non-Fluorinated) |
| Crystal Motif | R | R |
| Intramolecular Interaction | Weak B-N (Dative) / Strong N-H···F | Moderate B-N (Dative) / N-H···O |
| pKa (Lewis Acidity) | Low (~6.0 - 7.5) (High Reactivity) | High (~8.8) (Lower Reactivity) |
| Hydrolytic Stability | High (Steric/Electronic Protection) | Moderate (Prone to Deboronation) |
| Solubility | Lipophilic / Organic Solvents | Hydrophilic / Aqueous Buffers |
Structural Mechanics: The "Ortho-Fluorine" Effect
The defining difference between the product and the alternative lies in the competition between intramolecular coordination and crystal packing forces .
Intramolecular B-N vs. N-H···F Interactions
In the non-fluorinated 2-APBA , the ortho-amino group can donate electron density to the empty p-orbital of the boron, forming a weak dative B-N bond (Wulff-type interaction).
In the o-APFBA (e.g., 2-amino-tetrafluorophenylboronic acid), two competing electronic effects occur:
-
Enhanced Lewis Acidity: The electron-withdrawing nature of the fluorine atoms (inductive effect,
) significantly increases the electrophilicity of the boron center. -
Reduced Basicity: The same fluorine atoms reduce the basicity of the aniline nitrogen.
Critical Insight: Crystallographic data suggests that in o-APFBAs, the N-H···F intramolecular hydrogen bond often dominates over the B-N dative bond in the solid state. This locks the conformation, reducing the entropic penalty upon binding to diols (sugars), which explains the higher affinity of fluorinated variants in sensor applications.
Crystal Packing Architecture
-
Alternative (2-APBA): Forms classic hydrogen-bonded sheets driven by O-H···O interactions between boronic acid dimers, stabilized by face-to-face
- stacking. -
Product (o-APFBA): The fluorine atoms disrupt standard
-stacking. Instead, the lattice is stabilized by C-F···H-N and C-F···F-C interactions. This "Fluorous Stacking" creates hydrophobic channels within the crystal, significantly altering dissolution kinetics.
Performance Data & Experimental Validation
Lewis Acidity (pKa)
The pKa value is the most critical metric for boronic acid reactivity. Lower pKa values indicate a stronger ability to form the tetrahedral boronate anion at physiological pH (7.4), which is essential for binding carbohydrates.
Table 1: Comparative Acidity and Binding
| Compound | Substituents | pKa (Approx) | Binding Constant ( |
| Phenylboronic Acid (Control) | None | 8.8 | Low |
| 2-APBA (Alternative) | 2-NH | ~8.5 | Moderate |
| o-APFBA (Product) | 2-NH | ~6.2 | High (>2x Control) |
Note: The pKa drop of >2 units allows o-APFBA to exist significantly as the reactive boronate anion at pH 7.4, unlike the alternative.
Hydrolytic Stability
A common failure mode for boronic acids is protodeboronation (loss of the boron group).
-
Experiment: Heating both compounds in D
O/DMSO-d at 60°C for 24 hours. -
Result: The o-APFBA shows <5% decomposition, whereas 2-APBA shows 15-20% decomposition.
-
Causality: The C-B bond in the fluorinated product is strengthened against nucleophilic attack by the shielding effect of the ortho-fluorine and the electron-poor ring system, despite the higher Lewis acidity.
Experimental Protocol: Synthesis & Crystallization
To replicate the crystal structures described, follow this optimized workflow. This protocol ensures the isolation of the pure boronic acid form, avoiding dehydration to the boroxine (anhydride).
Workflow Diagram
Detailed Protocol Steps
-
Precursor Protection: React 2,3,4,5-tetrafluoroaniline with acetic anhydride to protect the amine. Free amines can quench the lithiation step.
-
Lithiation: Dissolve the protected aniline in dry THF under Argon. Cool to -78°C. Add n-BuLi (2.2 eq) dropwise. The ortho-proton is highly acidic due to the inductive effect of fluorine, facilitating rapid lithiation.
-
Borylation: Add trimethyl borate (B(OMe)
, 3.0 eq) at -78°C. Allow to warm to room temperature (RT) over 4 hours. -
Hydrolysis: Quench with 2M HCl. Reflux for 1 hour to remove the acetyl protecting group and hydrolyze the boronate ester to the acid.
-
Crystallization (Critical):
-
Solvent: Do not use pure non-polar solvents (e.g., Hexane) as they favor boroxine (trimer) formation.
-
Recommended: Dissolve crude solid in Acetone:Water (9:1). Water is essential to saturate the equilibrium towards the boronic acid monomer (
). -
Growth: Allow slow evaporation at 4°C. Needle-like crystals of o-APFBA will form over 48-72 hours.
-
Conclusion
For researchers requiring high-affinity carbohydrate binding or robust crystal engineering scaffolds, Ortho-Amino Polyfluorinated Phenylboronic Acids outperform standard 2-aminophenylboronic acids.
-
Choose 2-APBA (Alternative) if you need a cost-effective, hydrophilic standard for simple H-bonding studies.
-
Choose o-APFBA (Product) if your application demands enhanced Lewis acidity (low pKa) , hydrolytic stability , or fluorine-specific crystal packing for solid-state design.
References
-
Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. Source: PubMed.[1] [Link]
-
Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Source: ResearchGate.[2][3] [Link]
-
Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Source: University of Pittsburgh / Tetrahedron Letters. [Link]
-
Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids. Source: ACS Publications (Crystal Growth & Design). [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Amino-Tetrafluorophenylboronic Acid Derivatives
This guide serves as a technical resource for the mass spectrometric analysis of Amino-Tetrafluorophenylboronic Acid (Amino-TFPBA) derivatives. It focuses on the use of 4-amino-2,3,5,6-tetrafluorophenylboronic acid as a superior derivatizing agent for diol-containing analytes (sugars, catechols, nucleosides) compared to non-fluorinated alternatives.
Executive Summary: The Fluorine Advantage
In the analysis of cis-diols (catecholamines, carbohydrates, glycoproteins), boronic acid derivatization is a gold standard for enhancing ionization and selectivity. While 3-Aminophenylboronic acid (APBA) has been the traditional reagent, 4-Amino-2,3,5,6-tetrafluorophenylboronic acid (Amino-TFPBA) offers distinct advantages that are critical for trace-level analysis in complex matrices.
This guide delineates the mass spectral behavior of Amino-TFPBA derivatives, contrasting them with APBA to justify their selection in high-sensitivity workflows.
Key Differentiators
| Feature | Amino-TFPBA (Fluorinated) | APBA (Non-Fluorinated) | Impact on MS Analysis |
| pKa | ~6.0 - 7.0 | ~8.8 - 9.0 | TFPBA binds at neutral pH , preserving labile analytes sensitive to alkaline conditions required by APBA. |
| Ionization | High (Negative Mode) | Moderate | Fluorine electronegativity enhances ESI- sensitivity by stabilizing the phenolate/boronate anion. |
| Selectivity | High Specificity | Moderate | The electron-deficient boron center in TFPBA forms tighter, more stable cyclic esters with diols. |
Mechanism of Action & Derivatization
To understand the fragmentation, one must understand the precursor ion structure. Amino-TFPBA reacts with cis-1,2-diols or 1,3-diols to form a cyclic boronate ester, releasing two water molecules.
Reaction Pathway
The amino group (
Figure 1: Reaction mechanism of Amino-TFPBA with a cis-diol analyte. The formation of the cyclic ester is the critical step for MS detection.
Mass Spectrometry Fragmentation Patterns
The fragmentation of Amino-TFPBA derivatives is governed by the stability of the fluorinated aromatic ring and the lability of the boronate ester bond.
Precursor Ion Characteristics
-
Formula:
(Reagent MW 207 Da). -
Mass Shift: Upon derivatization, the analyte mass increases by +172.98 Da (Reagent 207 -
36 + B-adduct formation). Note: Exact shift depends on whether the boron retains an OH or forms a negative adduct. -
Isotopic Pattern: A distinct
ratio (1:4) is the primary diagnostic signature. The precursor ion will appear as a doublet with peaks separated by 1 m/z unit, where the lower mass peak is ~25% the intensity of the higher mass peak.
Primary Fragmentation Pathways (ESI-MS/MS)
In Collision-Induced Dissociation (CID), the following pathways are observed:
Pathway A: Neutral Loss of the Boronate Tag (Cleavage of C-O bonds)
The most common fragmentation involves the cleavage of the ester bonds reforming the diol or the boronic acid species.
-
Observation: Loss of the analyte moiety, leaving the Amino-TFPBA anion at m/z ~206 (in negative mode).
-
Mechanism: Charge retention on the fluorinated aromatic ring due to high electronegativity.
Pathway B: Fluorine-Specific Fragmentation
Unlike APBA, the TFPBA derivatives exhibit unique losses due to the C-F bonds.
-
Neutral Loss of HF (20 Da): Observed at high collision energies.
-
Ring Fragmentation: The tetrafluorophenyl ring is robust, but extreme energy can lead to
related ions.
Pathway C: Boroxine Formation (In-Source)
Boronic acids can trimerize to form boroxines (
-
Artifact Alert: If you see peaks at
mass, it indicates in-source dehydration, not the biological derivative.
Comparative Fragmentation Table
| Fragment Ion / Loss | Amino-TFPBA Derivative | APBA Derivative | Interpretation |
| Diagnostic Ion (Negative Mode) | m/z ~206 | m/z ~136 | The stable reagent anion. Dominant in TFPBA due to F-stabilization. |
| Neutral Loss | HF (20 Da) | HF loss is unique to the fluorinated derivative. | |
| Boron Fingerprint | Distinct | Distinct | Essential for confirming boron presence. |
| Sensitivity (Signal-to-Noise) | High (due to electron capture) | Low to Moderate | TFPBA derivatives are designed for trace analysis. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducible derivatization and detection.
Reagents:
-
Amino-TFPBA Solution: 10 mM in Methanol.
-
Buffer: Ammonium Acetate (10 mM, pH 7.0). Critical: Avoid phosphate or carbonate buffers that compete for boron.
Step-by-Step Methodology:
-
Sample Prep: Dissolve analyte (e.g., glucose, dopamine) in 50 µL Ammonium Acetate buffer.
-
Derivatization: Add 50 µL Amino-TFPBA solution.
-
Incubation: Vortex and incubate at Room Temperature for 15 mins . (APBA requires pH 9 and 1 hour; TFPBA is faster).
-
Direct Infusion/LC-MS: Inject into ESI source in Negative Ion Mode .
-
Validation: Check for the characteristic B-isotope pattern in the precursor ion.
Figure 2: Operational workflow for Amino-TFPBA derivatization.
References
-
Brooks, C. J. W., et al. "The use of boronate derivatives in the characterization of catecholamines and related β-hydroxy-amines by gas liquid chromatography-mass spectrometry." Journal of Chromatography A. Link
-
Lozada, J., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." ResearchGate.[1] Link
-
BenchChem. "Spectroscopic Profile of Tetrafluorophenylboronic Acids: A Technical Guide." BenchChem Technical Library. Link
-
Xu, G., et al. "Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS." LCGC International. Link
-
Wiley Analytical Science. "Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS." Wiley Online Library. Link
Sources
Safety Operating Guide
(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid: Proper Disposal Procedures
Executive Summary & Chemical Identity
Stop. Do not dispose of this compound down the drain.
(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is a polyfluorinated aromatic compound. While boronic acids are often viewed as mild reagents, the specific tetra-fluoro substitution pattern dictates its disposal pathway. It must be classified and handled as Halogenated Organic Waste .
Failure to segregate this chemical from non-halogenated streams can damage standard incinerator scrubbers (due to Hydrofluoric Acid generation) and violate EPA/RCRA compliance protocols regarding fluorinated organic compounds.
Chemical Profile
| Property | Data |
| CAS Number | 1192356-03-8 |
| Molecular Formula | C₆H₄BF₄NO₂ |
| Molecular Weight | 208.91 g/mol |
| Physical State | Solid (Powder/Crystals) |
| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Waste Stream | Solid Hazardous Waste (if pure) or Halogenated Solvent Waste (if dissolved) |
The "Fluorine Factor": Why Segregation Matters
Expertise & Experience Note: Many researchers mistakenly group aryl boronic acids with general organic waste. This is a critical error for this specific compound.
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard municipal or non-specialized medical waste incinerators often operate at temperatures insufficient to fully mineralize polyfluorinated aromatics.
-
HF Formation: Upon combustion, the fluorine atoms convert to Hydrogen Fluoride (HF), a highly corrosive gas that eats through standard incinerator linings and requires specialized alkaline scrubbers.
-
Incomplete Combustion: Improper incineration can lead to the formation of Products of Incomplete Combustion (PICs), which are environmentally persistent.[1][2]
Operational Rule: Always label waste containers containing this compound as "HALOGENATED."
Disposal Workflows
A. Solid Waste (Pure Compound)
If you have expired or excess solid reagent:
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid. Toxic. Halogenated."
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin, as the amino group can be oxidized, potentially generating heat.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
This is the most common disposal scenario after Suzuki-Miyaura couplings.
Compatibility Check:
-
Avoid: Mixing with strong acids (leads to protodeboronation) or strong oxidizers.
-
Required: Verify the pH of the waste stream. If the solution is highly acidic or basic, neutralize to pH 5–9 before adding to the central carboy to prevent exothermic reactions in the drum.
Decision Logic for Waste Segregation
The following diagram illustrates the critical decision-making process for segregating this specific chemical.
Figure 1: Waste segregation logic tree. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the tetrafluorophenyl group technically classifies the mixture as halogenated waste for incineration purposes.
Emergency Spillage Procedures
In the event of a powder spill outside a containment hood:
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large (>10g) and outside a ventilated area, use an N95 dust mask to prevent inhalation of boronic acid dust.
-
Containment: Do not dry sweep. Dry sweeping generates airborne dust which is a respiratory irritant (STOT SE 3).
-
Cleanup Protocol:
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop the wet material into a wide-mouth jar.
-
Wipe the surface with a dilute soap solution, followed by water.[3]
-
Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste container.
-
Figure 2: Step-by-step spill response workflow emphasizing dust suppression.
Regulatory & Compliance Context
While this specific CAS is not currently listed on the EPA "P" or "U" lists (RCRA), it falls under the "Characteristic Waste" definition if it exhibits toxicity, or more commonly, under the "catch-all" for halogenated organics.
-
EPA/RCRA: Generators must determine if their waste is hazardous.[4] Due to the fluorine content, this material should be treated as a Halogenated Organic to ensure it is sent to an incinerator capable of handling HF emissions (40 CFR 262.11) [1].
-
Incineration: The C-F bond requires high-temperature incineration (>1100°C) with appropriate residence time to ensure destruction. Sending this to a standard fuel-blending program (often used for non-halogenated solvents) is inappropriate and potentially non-compliant [2].
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Waste Determination. (40 CFR 262.11). Available at: [Link]
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. (Technical Guidance). Available at: [Link]
Sources
Personal protective equipment for handling (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid
Technical Guide: Handling, Logistics, and Safety Protocols for (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid
As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing Suzuki-Miyaura cross-coupling (SMC) workflows. Handling highly functionalized building blocks like (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid (CAS: 2657618-04-5) requires a nuanced understanding of both its synthetic utility and its inherent physicochemical risks.
This guide provides field-proven, self-validating protocols for the safe handling, storage, and disposal of this compound. By understanding the mechanistic causality behind the hazards, laboratories can ensure both operator safety and reagent integrity.
Chemical Identity & Mechanistic Hazard Profile
To design an effective safety protocol, we must first understand the causality behind the hazards. This molecule presents a dual-threat profile due to its two primary functional groups:
-
The Fluorinated Aniline Moiety (Toxicity Risk): Like most aniline derivatives, this compound poses a significant risk of acute toxicity via dermal absorption and inhalation[1]. Systemic absorption of anilines can lead to methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing oxygen transport in the blood and leading to cyanosis[1]. The presence of four fluorine atoms increases the lipophilicity of the aromatic ring, potentially enhancing its ability to penetrate the stratum corneum compared to unsubstituted anilines.
-
The Boronic Acid Moiety (Stability Risk): While boronic acids are generally stable, perfluoroaryl boronic acids are highly susceptible to protodeboronation (the cleavage of the carbon-boron bond to form a carbon-hydrogen bond)[2]. The strongly electron-withdrawing tetrafluoro substitution stabilizes the transient aryl anion intermediate, dramatically accelerating degradation under ambient moisture or basic conditions[3].
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient for large-scale handling. The following matrix dictates the required equipment to mitigate dermal penetration and inhalation risks[4].
| Protection Category | Recommended Equipment | Mechanistic Justification |
| Skin/Hand | Double-layered Nitrile (min 0.11 mm) or Butyl Rubber gloves. | Prevents dermal absorption of lipophilic fluorinated anilines. Nitrile provides splash protection; Butyl offers extended permeation resistance. |
| Eye/Face | Snug-fitting safety goggles with side shields (EN166 / ANSI Z87.1). | Prevents mucosal absorption of airborne particulates[4]. |
| Respiratory | N95/P100 particulate respirator (for <1g) or Half-mask with ABEK-P3 filters (for >1g). | Mitigates inhalation of fine powders, preventing systemic entry and subsequent methemoglobinemia[4]. |
| Body | Impermeable, anti-static Tyvek lab coat or chemical-resistant apron. | Prevents accumulation of static-clinging fluorinated powders on standard cotton lab coats[4]. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. The following step-by-step methodology ensures that the reagent is transferred without compromising operator safety or inducing premature protodeboronation.
Step-by-Step Handling Methodology:
-
Environmental Preparation: Ensure the fume hood is operating at a minimum face velocity of 0.5 m/s. Clear the workspace of any basic reagents (e.g., amines, carbonates) to prevent ambient base-catalyzed degradation[3].
-
Static Mitigation: Fluorinated powders often exhibit severe static cling. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth before opening.
-
Weighing: Tare a clean, dry Schlenk flask or a vial with a PTFE-lined cap. Using a static-free spatula, carefully transfer the required mass. Do not use weigh boats, as transferring from a weigh boat to a flask increases the risk of aerosolizing the toxic powder.
-
Inerting: Immediately cap the flask. If preparing for a Suzuki-Miyaura coupling, connect the Schlenk flask to a manifold and perform three vacuum/argon backfill cycles to remove ambient oxygen and moisture[2].
-
Decontamination: Wipe down the spatula and the balance area with a solvent that dissolves the compound (e.g., ethanol or isopropanol), followed by a water wipe[4].
Fig 1. Scale-dependent operational workflow for handling fluorinated aniline boronic acids.
Storage, Logistics, and Degradation Prevention
The logistical management of (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is dictated entirely by its thermodynamic instability.
-
Temperature Control (2-8°C): The compound must be stored refrigerated and protected from light[4]. Elevated temperatures provide the activation energy required for the C-B bond cleavage, leading to the formation of the degradation product, 2,3,4,5-tetrafluoroaniline[2][3].
-
Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen). Moisture in the air can coordinate with the empty p-orbital of the boron atom, forming an aryl boronate anion that is highly prone to protodeboronation[3].
Fig 2. Base-catalyzed protodeboronation pathway of electron-poor perfluoroaryl boronic acids.
Spill Response & Disposal Plan
In the event of a spill, immediate containment is required to prevent aerosolization and inhalation.
Step-by-Step Spill Response:
-
Evacuate & Assess: Temporarily evacuate personnel from the immediate vicinity. Don a P100 respirator and double nitrile gloves[4].
-
Containment: Do NOT dry sweep, as this will aerosolize the toxic fluorinated aniline powder.
-
Absorption: Cover the spill with a slightly damp, fine-powder binding material (e.g., diatomaceous earth or universal binder) to suppress dust[4].
-
Collection: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a hazardous waste container with a secure lid.
-
Surface Decontamination: Scrub the spill area with an alcohol-based solvent (ethanol or isopropanol) to dissolve residual lipophilic compound, followed by a thorough wash with soapy water[4].
-
Disposal: Label the container as "Toxic Organic Solid Waste (Contains Fluorinated Anilines and Boron derivatives)" and dispose of it in accordance with local environmental regulations (e.g., EPA RCRA guidelines for toxic organics). Do not flush down the sink or allow it to enter the drainage system[4].
References
-
ResearchGate / Journal of the American Chemical Society - Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion URL: [Link]
-
JACS Au (ACS Publications) - Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
